An In-depth Technical Guide to the Synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate: A Key Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyridazine Scaffold in Medicinal Chemistry The pyridazine nucleus is a privileged scaffold in medicinal chemistry, for...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities.[1] Pyridazine derivatives have garnered significant attention for their therapeutic potential, exhibiting properties such as antihypertensive, analgesic, anti-inflammatory, and antimicrobial activities. Within this important class of molecules, ethyl 6-mercaptopyridazine-3-carboxylate stands out as a versatile intermediate, offering a reactive handle for the synthesis of more complex, biologically active molecules. Its utility lies in the presence of both a nucleophilic thiol group and an ester functionality, allowing for a variety of chemical transformations and the introduction of diverse molecular fragments. This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this key building block, delving into the mechanistic underpinnings of the reactions and providing practical, field-proven insights for its successful preparation.
The Strategic Synthesis Pathway: A Two-Step Approach
The most logical and efficient pathway to ethyl 6-mercaptopyridazine-3-carboxylate involves a two-step sequence starting from a readily available precursor. This strategy hinges on the initial synthesis of a halogenated pyridazine derivative, followed by a nucleophilic substitution to introduce the desired mercapto group.
Caption: A streamlined two-step synthetic approach to the target molecule.
Part 1: Synthesis of the Halogenated Precursor - Ethyl 6-chloropyridazine-3-carboxylate
The synthesis of the key intermediate, a 6-halopyridazine-3-carboxylate, is a critical first step. While the direct synthesis of the ethyl ester is not explicitly detailed in the surveyed literature, a robust multi-step synthesis for the analogous methyl 6-chloropyridazine-3-carboxylate starting from the inexpensive and commercially available ethyl levulinate has been reported.[2] This process involves a sequence of cyclization, bromination, elimination, oxidation, esterification, and chlorination, achieving an overall yield of 42%.[2] For the purpose of this guide, we will focus on the final step of this sequence, the conversion to the ethyl ester, which can be readily achieved through standard transesterification protocols or by adapting the initial esterification step to use ethanol instead of methanol.
Causality Behind Experimental Choices:
The choice of a halogenated precursor is strategic. The chlorine atom at the 6-position of the pyridazine ring is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of pyridazine chemistry, enabling the introduction of diverse functional groups.
Part 2: Nucleophilic Aromatic Substitution - Introduction of the Mercapto Group
The conversion of ethyl 6-chloropyridazine-3-carboxylate to the target molecule is achieved through a nucleophilic aromatic substitution reaction. This transformation involves the displacement of the chloride ion by a sulfur nucleophile, typically sodium hydrosulfide (NaSH).
Caption: The core nucleophilic substitution reaction.
Mechanistic Insights:
The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridazine ring nitrogen atoms and the carboxylate group at the 3-position activates the 6-position towards nucleophilic attack. The hydrosulfide anion (SH⁻) acts as the nucleophile, attacking the carbon atom bearing the chlorine. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride ion restores the aromaticity of the pyridazine ring, yielding the desired ethyl 6-mercaptopyridazine-3-carboxylate.
Self-Validating Protocol:
A general and reliable protocol for this type of transformation has been described for the synthesis of various mercaptopyridazine derivatives.[3] The following is an adapted, step-by-step methodology for the synthesis of ethyl 6-mercaptopyridazine-3-carboxylate.
Experimental Protocol: Synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 6-chloropyridazine-3-carboxylate (1 equivalent) in ethanol.
Reagent Addition: To this solution, add a solution of sodium hydrosulfide (NaSH) (1.1 equivalents) in ethanol. The use of a slight excess of the nucleophile ensures complete conversion of the starting material.
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then dissolved in water.
Acidification and Isolation: The aqueous solution is acidified with a dilute acid (e.g., 10% HCl) to a pH of approximately 3-4. This protonates the thiolate, leading to the precipitation of the solid product.
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.[4]
The synthesis of ethyl 6-mercaptopyridazine-3-carboxylate via a two-step pathway involving the preparation of a halogenated precursor followed by nucleophilic substitution with sodium hydrosulfide is a robust and efficient method. This guide provides a detailed protocol and mechanistic insights to aid researchers in the successful synthesis of this valuable intermediate. The versatile nature of this molecule, with its reactive thiol and ester functionalities, opens up a vast chemical space for the development of novel pyridazine-based therapeutic agents. Further exploration of the reactivity of the mercapto group can lead to the synthesis of a diverse library of compounds for biological screening and drug discovery programs.
References
Khalafy, J., & Prager, R. H. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1(3), 115-122. Available at: [Link]
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Synthesis of some new pyridazine derivatives for anti-HAV evaluation. Molecules, 7(1), 1-10. Available at: [Link]
This reference is not directly cited in the text but provides context on the importance of the pyridazine scaffold.
Wang, Y., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Pharmaceuticals, 46(8), 865-867. Available at: [Link]
Al-Sheikh, M. A. (2008). Synthesis of some new mercapto-pyridazine, mercaptopyridazino[1,6-a]quinazoline and thiophene derivatives. Molecules, 13(11), 2750-2757. Available at: [Link]
This reference is not directly cited in the text but provides context on the importance of the pyridazine scaffold.
An In-depth Technical Guide to Ethyl 6-mercaptopyridazine-3-carboxylate: Synthesis, Properties, and Applications
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced chemical properties of heterocyclic scaffolds is paramount to innovation. Ethyl 6-mercaptopyridazine-3-carboxylate, a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced chemical properties of heterocyclic scaffolds is paramount to innovation. Ethyl 6-mercaptopyridazine-3-carboxylate, a molecule at the intersection of the versatile pyridazine core and the reactive mercapto group, presents a compelling case for exploration. This guide provides a comprehensive overview of its core chemical characteristics, a predictive analysis of its behavior, and a practical framework for its synthesis and derivatization, grounded in established chemical principles and data from analogous systems.
Molecular Structure and Core Physicochemical Properties
Ethyl 6-mercaptopyridazine-3-carboxylate incorporates a 1,2-diazine (pyridazine) ring, functionalized with an ethyl ester at the 3-position and a mercapto group at the 6-position. The presence of these functional groups imparts a unique electronic and steric profile, making it a valuable building block in synthetic and medicinal chemistry.
The Critical Role of Thiol-Thione Tautomerism
A defining feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is not static; its position is influenced by factors such as solvent polarity, pH, and temperature. In the context of 2- and 4-mercaptopyridines, which serve as excellent structural analogues, the thione form is known to predominate, particularly in polar solvents.[1][2] This preference is attributed to the greater stability of the amide-like thio-lactam resonance structure in the pyridazinethione form.
Caption: Thiol-Thione Tautomerism of the Pyridazine Core.
This tautomerism is a crucial consideration in drug design, as the different forms present distinct hydrogen bonding capabilities and three-dimensional shapes, which can significantly alter their interaction with biological targets.[3] For the purpose of this guide, and reflecting its likely predominant state in biological and polar solvent systems, the thione tautomer (ethyl 6-thioxo-1,6-dihydropyridazine-3-carboxylate) will be considered the primary form for discussing reactivity.
Physicochemical Data Summary
While experimental data for this specific molecule is not extensively published, its fundamental properties can be calculated or inferred from closely related structures.
Property
Value
Source
Molecular Formula
C₇H₈N₂O₂S
Calculated
Molecular Weight
184.22 g/mol
Calculated
CAS Number
Not assigned
-
Predicted LogP
0.8 - 1.2
Calculated
Topological Polar Surface Area
~75 Ų
Calculated
Hydrogen Bond Donors
1 (Thione form)
Calculated
Hydrogen Bond Acceptors
4 (Thione form)
Calculated
Synthesis and Handling
A practical and efficient synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate can be strategically designed from commercially available precursors. The most logical approach involves the nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine precursor.
Proposed Synthetic Pathway
The synthesis commences with the preparation of Ethyl 6-chloropyridazine-3-carboxylate, a key intermediate. This can be synthesized from starting materials like ethyl levulinate through a multi-step process.[4] The subsequent displacement of the chloro group with a sulfur nucleophile affords the target compound.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Predictive)
Step 1: Synthesis of Ethyl 6-chloropyridazine-3-carboxylate (Intermediate)
This protocol is adapted from established methods for the synthesis of related chloropyridazines.[4]
To a stirred solution of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 equivalent) in phosphorus oxychloride (5-10 equivalents), add a catalytic amount of dimethylformamide (DMF).
Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloropyridazine-3-carbonyl chloride.
Without further purification, dissolve the crude acid chloride in anhydrous ethanol and stir at room temperature for 12-16 hours.
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Ethyl 6-chloropyridazine-3-carboxylate.
Step 2: Synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate (Target Compound)
This protocol is based on standard SNAr reactions with sulfur nucleophiles on halo-heterocycles.[5]
Dissolve Ethyl 6-chloropyridazine-3-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as ethanol or DMF.
Add sodium hydrosulfide (NaSH) (1.1-1.5 equivalents) portion-wise at room temperature. Alternative: Use thiourea (1.1 equivalents) followed by heating, then add aqueous sodium hydroxide to hydrolyze the intermediate isothiouronium salt.
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6. This will protonate the thiolate to precipitate the product.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield Ethyl 6-mercaptopyridazine-3-carboxylate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Safety and Handling
Precursors: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents: Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon acidification. Thiourea is a suspected carcinogen.
Product: Mercapto-containing compounds can have unpleasant odors and may be skin sensitizers. Handle with gloves in a fume hood.
Chemical Reactivity and Derivatization Potential
The presence of multiple reactive sites—the thione/thiol group, the ester, and the pyridazine ring nitrogens—makes Ethyl 6-mercaptopyridazine-3-carboxylate a versatile platform for chemical modification.
Reactions at the Sulfur Atom
The sulfur atom is a potent nucleophile, making it the primary site for electrophilic attack.
S-Alkylation: The thione tautomer can be readily deprotonated by a mild base (e.g., K₂CO₃, NaH) to form a thiolate anion, which is an excellent nucleophile. Subsequent reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) will selectively occur on the sulfur atom to yield S-substituted derivatives. This is a common strategy to block the thiol group or to introduce new functionalities.
Oxidation: The mercapto group is susceptible to oxidation. Mild oxidizing agents may lead to the formation of a disulfide bridge, linking two pyridazine units. Stronger oxidizing agents (e.g., hydrogen peroxide, m-CPBA) can oxidize the sulfur to sulfenic, sulfinic, or ultimately to sulfonic acid derivatives. The electrochemical oxidation of related mercaptopurines has been shown to proceed via a disulfide intermediate.[6]
Caption: Key reactions at the sulfur center.
Reactions at the Ester Group
The ethyl ester functionality can undergo standard transformations:
Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid, 6-mercaptopyridazine-3-carboxylic acid. This introduces a new functional handle for further modifications, such as amide bond formation.
Amidation/Transesterification: The ester can be converted to various amides by heating with amines, or transesterified by reaction with other alcohols under acidic or basic catalysis.
Reactions involving the Pyridazine Ring
The nitrogen atoms of the pyridazine ring are weakly basic and can be protonated or alkylated under certain conditions, although the nucleophilicity of the sulfur atom typically dominates.
Predictive Spectral Characterization
No experimental spectra are readily available for this compound. However, a predictive analysis based on its structure and data from analogous compounds allows for the estimation of its key spectral features.
Technique
Predicted Key Features
¹H NMR
- Aromatic protons on the pyridazine ring (likely two doublets, J ≈ 8-10 Hz) in the δ 7.5-8.5 ppm range. - Quartet (CH₂) and triplet (CH₃) for the ethyl group, δ 4.2-4.5 ppm and δ 1.2-1.5 ppm, respectively. - A broad singlet for the N-H proton of the thione tautomer, likely >10 ppm. A sharper S-H signal for the thiol tautomer would be expected at lower chemical shift.
¹³C NMR
- Carbonyl carbon of the ester around δ 160-165 ppm. - Thione carbon (C=S) expected to be significantly downfield, potentially in the δ 175-185 ppm range. - Aromatic carbons in the δ 120-150 ppm range. - Ethyl group carbons around δ 60-65 ppm (CH₂) and δ 13-15 ppm (CH₃).
IR (Infrared)
- C=O stretch of the ester around 1720-1740 cm⁻¹. - C=S stretch of the thione around 1100-1250 cm⁻¹. - N-H stretch (broad) for the thione tautomer around 3100-3300 cm⁻¹. - C-H aromatic and aliphatic stretches.
Mass Spec (MS)
- Expected molecular ion peak (M⁺) at m/z = 184.03. - Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) and ethylene (-C₂H₄, 28 Da) from the ester.
Potential Applications in Drug Discovery and Materials Science
The pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, found in drugs with a wide array of biological activities, including antihypertensive, analgesic, and anti-inflammatory properties.[7] The addition of a mercapto group introduces a versatile handle for both covalent and non-covalent interactions.
Enzyme Inhibition: The thiol group is a known binder to metal ions in metalloenzymes and can act as a nucleophile to form covalent bonds with electrophilic residues in enzyme active sites.
Scaffold for Library Synthesis: The multiple reactive sites allow for the facile generation of diverse chemical libraries for high-throughput screening. Derivatization at the sulfur, ester, and potentially the ring nitrogen can rapidly explore the chemical space around the pyridazine core.
Coordination Chemistry and Materials Science: Analogous to 6-mercaptopyridine-3-carboxylic acid, this molecule could serve as a bifunctional ligand for creating coordination polymers or for functionalizing nanoparticle surfaces, such as gold nanoparticles.[8]
Conclusion
Ethyl 6-mercaptopyridazine-3-carboxylate is a heterocyclic compound with significant, albeit underexplored, potential. Its chemistry is dominated by the thiol-thione tautomerism, which dictates its reactivity, primarily as a potent sulfur nucleophile. The predictive synthetic and reactivity profiles outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and explore the utility of this molecule. As a versatile building block, it holds promise for the development of novel therapeutics, chemical probes, and advanced materials.
An In-Depth Technical Guide to Ethyl 6-mercaptopyridazine-3-carboxylate
CAS Number: 176658-62-1 Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine nucleus is a privileged scaffold in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 176658-62-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a valuable component in the design of novel therapeutics.[3][4] Pyridazine derivatives have shown promise as analgesic, antibacterial, anti-inflammatory, and antihypertensive agents.[1] This guide focuses on a specific, yet underexplored, member of this family: Ethyl 6-mercaptopyridazine-3-carboxylate. While direct literature on this compound is sparse, this document will provide a comprehensive technical overview based on the established chemistry of related pyridazine and mercapto-ester compounds. The insights provided herein are intended to empower researchers to synthesize, characterize, and explore the potential of this intriguing molecule.
Physicochemical & Spectral Properties (Predicted)
Predicting the physicochemical properties of a novel compound is a critical first step in its evaluation. The following table summarizes the predicted properties of Ethyl 6-mercaptopyridazine-3-carboxylate based on its constituent functional groups and related structures.
IR spectroscopy will confirm the presence of key functional groups.
Proposed Synthesis Pathway
Figure 1: Proposed synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 2-oxosuccinate (1 equivalent) in absolute ethanol.
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid and wash with cold ethanol.
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired pyridazinone.
Step 2: Synthesis of Ethyl 6-chloropyridazine-3-carboxylate
Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the dried Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
Reflux: Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC.
Work-up: After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate
Reaction Setup: Dissolve Ethyl 6-chloropyridazine-3-carboxylate (1 equivalent) in dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Addition of Thiolating Agent: Add sodium hydrosulfide (NaSH) (1.2 equivalents) portion-wise to the stirred solution at room temperature.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Work-up: Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization.
Potential Applications in Drug Discovery
The unique combination of a pyridazine core, a mercapto group, and an ethyl carboxylate moiety suggests several exciting avenues for research and development.
Figure 2: Potential research applications of Ethyl 6-mercaptopyridazine-3-carboxylate.
Enzyme Inhibition: The thiol group is a well-known nucleophile and can form covalent bonds with electrophilic residues in enzyme active sites. This makes the compound a candidate for screening against various enzyme targets, including kinases and proteases, which are often implicated in disease.
Antimicrobial Properties: The pyridazine scaffold itself has been associated with antimicrobial activity.[1][6] The addition of a mercapto group could enhance this activity by interacting with microbial-specific enzymes or metal ions essential for bacterial growth.
Anticancer Research: Numerous pyridazine derivatives have been investigated as potential anticancer agents, targeting various pathways involved in cell proliferation and survival.[7] This compound could serve as a starting point for the development of novel oncology drugs.
Prodrug Strategies: The ethyl ester can function as a prodrug moiety. In a biological system, it can be hydrolyzed by esterases to release the corresponding carboxylic acid, which may be the more active form of the drug.[8] This can improve the pharmacokinetic properties of the parent molecule.
Reactivity and Further Functionalization
The presence of multiple reactive sites on Ethyl 6-mercaptopyridazine-3-carboxylate opens up a wide range of possibilities for further chemical modification and the creation of compound libraries for high-throughput screening.
An In-depth Technical Guide to the Molecular Structure and Applications of Ethyl 6-mercaptopyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 6-mercaptopyridazine-3-carboxylate, a heterocyclic compound of significant interest...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-mercaptopyridazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the molecule's structural features, outlines robust synthetic and characterization methodologies, and explores its potential applications in drug discovery and development. By integrating theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers engaged in the exploration of novel therapeutic agents.
Introduction: The Chemical Significance of Ethyl 6-mercaptopyridazine-3-carboxylate
Ethyl 6-mercaptopyridazine-3-carboxylate belongs to the pyridazine class of heterocycles, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of a mercapto (-SH) group at the 6-position and an ethyl carboxylate (-COOEt) group at the 3-position of the pyridazine ring imparts unique chemical reactivity and potential for biological interactions. The sulfur atom, with its nucleophilic nature, can engage in various chemical transformations and interactions with biological targets.[2] The ester moiety provides a handle for further structural modifications, such as the formation of amides or hydrazides, to explore structure-activity relationships (SAR).
This guide will first elucidate the molecular structure and key chemical properties of Ethyl 6-mercaptopyridazine-3-carboxylate. It will then provide detailed, validated protocols for its synthesis and purification, followed by a thorough discussion of the analytical techniques required for its structural confirmation and purity assessment. Finally, the guide will explore the known and potential applications of this molecule in drug discovery, supported by relevant scientific literature.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any molecule is a thorough characterization of its structure and properties.
Molecular Structure
The molecular structure of Ethyl 6-mercaptopyridazine-3-carboxylate is characterized by a pyridazine ring substituted with a mercapto group and an ethyl carboxylate group.
Table 1: Chemical Identifiers and Properties of Ethyl 6-mercaptopyridazine-3-carboxylate
Property
Value
IUPAC Name
Ethyl 6-sulfanylpyridazine-3-carboxylate
Molecular Formula
C₇H₈N₂O₂S
Molecular Weight
184.22 g/mol
CAS Number
Not available
Canonical SMILES
CCOC(=O)C1=NN=CC=C1S
Thiol-Thione Tautomerism
A critical aspect of the molecular structure of 6-mercaptopyridazines is the existence of thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form (6-mercaptopyridazine) and the thione form (pyridazine-6(1H)-thione). The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[3] In many cases, the thione tautomer is the more stable form in polar solvents and in the solid state.[3][4] This tautomerism is a crucial consideration in its reactivity and its interaction with biological systems, as the two forms present different hydrogen bonding capabilities and nucleophilic/electrophilic characteristics.[5]
Caption: Synthesis via the isothiouronium salt intermediate.
Experimental Protocol:
Step 1: Formation of the Isothiouronium Salt.
To a solution of Ethyl 6-chloropyridazine-3-carboxylate (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. The isothiouronium salt may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, the crude salt can be used directly in the next step.
Step 2: Hydrolysis to the Mercaptan.
Suspend the crude isothiouronium salt in a 10% aqueous solution of sodium hydroxide.
Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid.
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux temperature to drive the reaction.
Thiourea: Thiourea is an excellent and inexpensive sulfur nucleophile that readily attacks the electron-deficient carbon of the C-Cl bond.
Alkaline Hydrolysis: The use of sodium hydroxide is crucial for the hydrolysis of the isothiouronium intermediate to the desired thiol.
Acidification: Acidification is necessary to protonate the thiolate salt formed under basic conditions, leading to the precipitation of the final product.
This method offers a more direct route to the target compound.
Caption: Direct synthesis using sodium hydrosulfide.
Experimental Protocol:
To a solution of Ethyl 6-chloropyridazine-3-carboxylate (1 equivalent) in ethanol, add a solution of sodium hydrosulfide (NaSH) (1.5 equivalents) in ethanol.
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
After completion, cool the mixture and remove the solvent under reduced pressure.
Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 3-4.
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
Causality Behind Experimental Choices:
Sodium Hydrosulfide (NaSH): NaSH is a strong sulfur nucleophile that can directly displace the chloride.
[6]* Ethanol as Solvent: As in Method A, ethanol is a suitable solvent for this reaction.
Excess NaSH: An excess of NaSH is used to ensure complete conversion of the starting material.
Purification
The crude product obtained from either method can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a solid of high purity.
Structural Characterization and Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized Ethyl 6-mercaptopyridazine-3-carboxylate.
Table 2: Predicted Spectroscopic Data for Ethyl 6-mercaptopyridazine-3-carboxylate
Technique
Predicted Data
¹H NMR
* Pyridazine protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm).* Ethyl group: A quartet (δ ~4.4 ppm, -OCH₂-) and a triplet (δ ~1.4 ppm, -CH₃).* Thiol proton: A broad singlet (variable chemical shift, can exchange with D₂O).
¹³C NMR
* Carbonyl carbon: δ ~165 ppm.* Pyridazine carbons: Peaks in the aromatic region (δ 120-160 ppm).* Ethyl group carbons: Peaks at δ ~62 ppm (-OCH₂-) and δ ~14 ppm (-CH₃).
IR (cm⁻¹)
* C=O stretch (ester): ~1720 cm⁻¹.* C=N and C=C stretches (aromatic): ~1600-1450 cm⁻¹.* S-H stretch (thiol): A weak band around 2550-2600 cm⁻¹ (may be absent or broad).* N-H stretch (thione): A broad band around 3100-3000 cm⁻¹.
Mass Spec (EI)
* Molecular Ion (M⁺): Expected at m/z = 184.* Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z = 139), loss of ethyl group (-C₂H₅, m/z = 155), and other fragments characteristic of the pyridazine ring.
Note: The exact chemical shifts and peak multiplicities in NMR spectra can be influenced by the solvent and the predominant tautomeric form. [7]The IR spectrum will also reflect the thiol-thione equilibrium, with characteristic bands for both forms potentially being present.
Applications in Drug Discovery and Development
The unique structural features of Ethyl 6-mercaptopyridazine-3-carboxylate make it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Pyridazine derivatives have been extensively studied for their antimicrobial properties. [1]The presence of the mercapto group can enhance this activity, as sulfur-containing heterocycles are known to possess potent antibacterial and antifungal effects.
Anticancer Potential
Many heterocyclic compounds containing sulfur and nitrogen atoms have demonstrated significant anticancer activity. [8]The pyridazine core, in combination with the reactive mercapto group, presents opportunities for the design of novel anticancer agents that could interact with various biological targets involved in cancer progression.
Enzyme Inhibition
The mercapto group is a known ligand for various metalloenzymes and can also participate in covalent interactions with enzyme active sites. This makes Ethyl 6-mercaptopyridazine-3-carboxylate a promising starting point for the development of enzyme inhibitors for various therapeutic targets.
Scaffold for Further Derivatization
The ethyl ester functionality provides a convenient point for chemical modification. For instance, reaction with amines or hydrazines can lead to the synthesis of a library of amide and hydrazide derivatives, allowing for the exploration of structure-activity relationships and the optimization of biological activity.
[9][10]
Conclusion
Ethyl 6-mercaptopyridazine-3-carboxylate is a versatile heterocyclic compound with significant potential in the field of drug discovery. This technical guide has provided a detailed overview of its molecular structure, plausible and robust synthetic routes, and comprehensive characterization techniques. The exploration of its biological activities, particularly in the areas of antimicrobial and anticancer research, is a promising avenue for future investigation. The methodologies and insights presented herein are intended to empower researchers to synthesize, characterize, and further explore the therapeutic potential of this and related pyridazine derivatives.
References
Al-Tel, T. H. (2010). An Efficient Synthesis and Reactions of Novel Indol-ylpyridazinone Derivatives with Expected Biological Activity. Molecules, 15(7), 4685-4696.
Biernat, M., et al. (2014). The studies of tautomerism in 6-mercaptopurine derivatives by 1H–13C, 1H–15N NMR and 13C, 15N CPMAS-experimental and quantum chemical approach. Journal of Molecular Structure, 1075, 24-33.
Roberts, B. P. (1999). Nucleophilic Aromatic Substitution.
Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.
Gompper, R., & Wagner, H. U. (1976). The Chemistry of Thioamides. In The Chemistry of Amides (pp. 383-511). John Wiley & Sons.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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Ghorab, M. M., et al. (2010). Novel thiourea derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. Arzneimittelforschung, 60(11), 663-669.
Desai, N. C., et al. (2014). Synthesis, biological activity evaluation of coumarin-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3467.
Varma, R. S. (1999). Solvent-free organic syntheses.
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
Bojarska, J., et al. (2011). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Journal of Physical Organic Chemistry, 24(10), 958-966.
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Patel, R. V., et al. (2012). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 4(4), 1436-1443.
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Asif, M. (2014). A review on pharmacological activities of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 266-277.
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Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
U.S. Patent No. 3,759,932. (1973). Method for preparing mercaptopyridines using alkali metal polysulfides.
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ResearchGate. (n.d.). Synthesis, Characterization and In Silico Studies of Ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylate Derivatives and their In Vitro Anti-tubercular and Larvicidal Evaluation. Retrieved from [Link]
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Solubility of Ethyl 6-mercaptopyridazine-3-carboxylate in different solvents
An In-depth Technical Guide to the Solubility of Ethyl 6-mercaptopyridazine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (AP...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of Ethyl 6-mercaptopyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Ethyl 6-mercaptopyridazine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry, and understanding its solubility profile is paramount for formulation development and preclinical studies. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predicts its behavior in various solvent systems, and offers detailed, field-proven experimental protocols for its quantitative determination. While specific solubility data for Ethyl 6-mercaptopyridazine-3-carboxylate is not extensively available in public literature, this document equips researchers with the necessary framework to determine and understand its solubility profile.
Introduction to Ethyl 6-mercaptopyridazine-3-carboxylate: A Profile
Ethyl 6-mercaptopyridazine-3-carboxylate belongs to the pyridazine class of heterocyclic compounds. Pyridazine derivatives are known to exhibit a wide range of biological activities, including antihypertensive, analgesic, and antibacterial properties.[1][2] The structure of the title compound incorporates several key functional groups that dictate its physicochemical properties:
Pyridazine Ring: A six-membered aromatic ring containing two adjacent nitrogen atoms. This ring system can participate in hydrogen bonding.
Mercapto Group (-SH): A thiol group that is weakly acidic and can act as a hydrogen bond donor.
Ethyl Carboxylate Group (-COOEt): An ester group that can act as a hydrogen bond acceptor.
A thorough understanding of how these functional groups interact with different solvents is essential for predicting and experimentally determining the solubility of the molecule.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.
Polarity and Hydrogen Bonding
The presence of nitrogen and sulfur heteroatoms, along with the carbonyl group of the ester, imparts a degree of polarity to Ethyl 6-mercaptopyridazine-3-carboxylate. The mercapto group can act as a hydrogen bond donor, while the nitrogen atoms in the pyridazine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors.
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. We can predict moderate to good solubility in these solvents due to the potential for multiple hydrogen bonding interactions.
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds but do not donate them effectively. The compound is expected to be soluble in these solvents, particularly those with high polarity like DMSO.
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low polarity and cannot participate in hydrogen bonding. The solubility of Ethyl 6-mercaptopyridazine-3-carboxylate is expected to be low in these solvents.
Acid-Base Properties
The mercapto group is weakly acidic, and the nitrogen atoms of the pyridazine ring are weakly basic. This suggests that the solubility of the compound will be influenced by the pH of aqueous solutions.
In acidic solutions (e.g., 5% HCl): The pyridazine nitrogens can be protonated, forming a more polar, water-soluble salt.[4]
In basic solutions (e.g., 5% NaOH): The mercapto group can be deprotonated to form a thiolate anion, which would also increase water solubility.[4]
Caption: Predicted solubility based on "like dissolves like".
Recommended Solvents for Solubility Screening
A well-chosen set of solvents is crucial for efficiently mapping the solubility profile of a new compound. The following table provides a recommended list of solvents, categorized by their polarity.[5][6]
Solvent Class
Solvent
Polarity Index
Key Characteristics
Polar Protic
Water
10.2
High polarity, strong H-bonding
Methanol
5.1
High polarity, H-bond donor/acceptor
Ethanol
4.3
Good general-purpose polar solvent
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
7.2
Very high polarity, strong H-bond acceptor
N,N-Dimethylformamide (DMF)
6.4
High polarity, H-bond acceptor
Acetonitrile (ACN)
5.8
Moderate polarity, common in chromatography
Acetone
5.1
Moderate polarity, good for a range of compounds
Ethyl Acetate (EtOAc)
4.4
Moderate polarity, ester functionality
Nonpolar
Dichloromethane (DCM)
3.1
Low polarity, but can dissolve slightly polar compounds
Toluene
2.4
Aromatic, nonpolar
Hexane
0.1
Aliphatic, very low polarity
Aqueous Buffers
5% HCl (aq)
-
Acidic conditions, tests for basic functional groups
5% NaOH (aq)
-
Basic conditions, tests for acidic functional groups
This protocol describes a robust and widely accepted method for determining the thermodynamic equilibrium solubility of a compound. The principle involves saturating a solvent with the solute and then quantifying the amount dissolved after equilibrium is reached.
Materials and Equipment
Ethyl 6-mercaptopyridazine-3-carboxylate (solid)
Selected solvents (see table above)
Analytical balance
Glass vials with screw caps (e.g., 4 mL)
Orbital shaker or rotator with temperature control
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Step-by-Step Procedure
Preparation: Add an excess amount of solid Ethyl 6-mercaptopyridazine-3-carboxylate to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A starting amount of ~10 mg is typically adequate for a 2 mL solvent volume.
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
Equilibration: Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. A 24-48 hour period is generally recommended for novel compounds.
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom.
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
HPLC Quantification
A reverse-phase HPLC method is typically suitable for this type of compound.
Column: C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
Detection: UV detection at a wavelength where the compound has maximum absorbance.
Calibration: Prepare a series of calibration standards of known concentrations of Ethyl 6-mercaptopyridazine-3-carboxylate. Plot a calibration curve of peak area versus concentration.
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the original concentration in the saturated solution, which represents the solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table.
Table 2: Hypothetical Solubility Data for Ethyl 6-mercaptopyridazine-3-carboxylate at 25 °C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Classification
Water
<0.1
<0.0005
Insoluble
Methanol
15.2
0.076
Soluble
Ethanol
8.5
0.043
Soluble
DMSO
>100
>0.5
Freely Soluble
Acetonitrile
5.1
0.026
Sparingly Soluble
Ethyl Acetate
2.3
0.012
Sparingly Soluble
Dichloromethane
1.8
0.009
Slightly Soluble
Toluene
<0.5
<0.0025
Very Slightly Soluble
Hexane
<0.1
<0.0005
Insoluble
5% HCl (aq)
25.0
0.125
Soluble
5% NaOH (aq)
45.8
0.229
Soluble
(Note: Data in this table is hypothetical and for illustrative purposes only. Experimental determination is required.)
Conclusion and Field Insights
This guide provides a robust framework for approaching the solubility determination of Ethyl 6-mercaptopyridazine-3-carboxylate. Based on its chemical structure, we predict low aqueous solubility at neutral pH, with significantly enhanced solubility in polar organic solvents, particularly polar aprotic solvents like DMSO. The compound's solubility is also expected to be highly pH-dependent, with increased solubility in both acidic and basic aqueous solutions.
For drug development professionals, the low intrinsic aqueous solubility suggests that formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary to achieve adequate bioavailability for oral administration. The high solubility in solvents like DMSO is advantageous for in vitro screening assays. The detailed experimental protocol provided herein represents a self-validating system for generating reliable and reproducible solubility data, which is a critical first step in any successful drug development program.
References
PubChem. (n.d.). Ethyl 5-amino-6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications. Retrieved from [Link]
ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
ResearchGate. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
PubChem. (n.d.). Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
SciSpace. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Retrieved from [Link]
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
ResearchGate. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Retrieved from [Link]
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ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved from [Link]
PubChem. (n.d.). Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Technical Guide to the Thermal Stability of Ethyl 6-mercaptopyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the thermal stability of Ethyl 6-mercaptopyridazine-3-carboxylate...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the thermal stability of Ethyl 6-mercaptopyridazine-3-carboxylate, a heterocyclic compound of interest in pharmaceutical development. While direct, comprehensive thermal analysis data for this specific molecule is not extensively published, this document synthesizes established principles from related sulfur-containing heterocycles and pyridazine derivatives to propose a robust framework for its characterization. Understanding the thermal stability of this compound is critical for defining safe handling, storage, and processing conditions during drug development and manufacturing.
Introduction: The Significance of Thermal Stability in Drug Development
Ethyl 6-mercaptopyridazine-3-carboxylate belongs to the pyridazine class of heterocyclic compounds, which are recognized for their diverse biological activities.[1] The presence of a mercapto group introduces a sulfur atom, a common feature in many pharmacologically active molecules.[2] The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates crucial parameters such as shelf-life, formulation strategies, and the selection of manufacturing processes (e.g., drying, milling, and granulation), all of which can involve thermal stress.[3] Inadequate thermal stability can lead to degradation, resulting in loss of potency, the formation of potentially toxic impurities, and altered bioavailability.
This guide will provide a comprehensive overview of the anticipated thermal behavior of Ethyl 6-mercaptopyridazine-3-carboxylate and detail the essential analytical techniques for its empirical determination.
Predicted Thermal Behavior: Insights from Analogous Structures
The thermal decomposition of sulfur-containing heterocyclic compounds often involves the scission of carbon-sulfur and sulfur-sulfur bonds.[4] For Ethyl 6-mercaptopyridazine-3-carboxylate, thermal stress is likely to initiate degradation through several potential pathways:
Desulfurization: The mercapto (-SH) group can be susceptible to oxidation or elimination, potentially leading to the formation of disulfide bridges between molecules or the loss of sulfur-containing moieties.
Decarboxylation: The ethyl carboxylate group may undergo hydrolysis or decarboxylation at elevated temperatures, particularly in the presence of moisture.
Ring Opening: The pyridazine ring, while aromatic, can be susceptible to cleavage under significant thermal duress, leading to a complex mixture of smaller degradation products.
Studies on other pyridazine derivatives have shown that their thermal stability can be influenced by the nature and position of substituents on the ring.[5] For instance, compounds with donor moieties have demonstrated high thermal stabilities with 5% weight loss temperatures exceeding 300 °C.[5]
Core Experimental Protocols for Thermal Stability Assessment
A multi-faceted approach employing several analytical techniques is essential for a thorough evaluation of thermal stability.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition and volatilization events.
Experimental Protocol:
Instrument: A calibrated thermogravimetric analyzer.
Sample Preparation: Accurately weigh 5-10 mg of Ethyl 6-mercaptopyridazine-3-carboxylate into a clean, tared TGA pan (typically aluminum or platinum).
Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min. Running the experiment in both an inert (nitrogen) and an oxidative (air) atmosphere can provide insights into the degradation mechanism.
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
Data Analysis: Plot the percentage of weight loss against temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax).
Causality Behind Experimental Choices:
A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experiment time.
The use of both inert and oxidative atmospheres helps to distinguish between thermal decomposition and thermo-oxidative degradation.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.
Experimental Protocol:
Instrument: A calibrated differential scanning calorimeter.
Sample Preparation: Accurately weigh 2-5 mg of Ethyl 6-mercaptopyridazine-3-carboxylate into a hermetically sealed aluminum pan.
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate at 25 °C.
Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
Data Analysis: Plot the heat flow against temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the melting point (Tm) and the enthalpy of fusion (ΔHf), as well as the onset temperature of decomposition. An exothermal decomposition starting at 125 °C has been observed for some reagents.[6]
Causality Behind Experimental Choices:
Hermetically sealed pans are used to prevent the loss of volatile decomposition products, which could affect the measured heat flow.
The temperature range is chosen to encompass all potential thermal events without damaging the instrument.
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[7] It is essential for monitoring the appearance of degradation products and the disappearance of the parent compound during stability studies.[7]
Experimental Protocol (Forced Degradation Study):
Stress Conditions: Subject samples of Ethyl 6-mercaptopyridazine-3-carboxylate to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[3][8]
Sample Preparation: Dissolve the stressed samples in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
HPLC System: A reverse-phase HPLC system with a UV or photodiode array (PDA) detector is commonly used.[7]
Chromatographic Conditions (Example):
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection Wavelength: Determined by the UV spectrum of the parent compound.
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be coupled to HPLC to aid in the structural elucidation of these products.[9]
Causality Behind Experimental Choices:
Forced degradation studies are designed to accelerate the degradation process and provide a "worst-case" scenario to identify potential degradation pathways.[8]
Reverse-phase chromatography is a versatile technique suitable for a wide range of organic molecules.[7]
Data Presentation and Visualization
Quantitative Data Summary
Parameter
Technique
Anticipated Result
Significance
Onset of Decomposition (Tonset)
TGA
To be determined
Indicates the temperature at which significant degradation begins.
5% Weight Loss Temperature (Td5)
TGA
To be determined
A common metric for comparing the thermal stability of different materials.[5]
Melting Point (Tm)
DSC
To be determined
A key physical property indicating purity.
Enthalpy of Fusion (ΔHf)
DSC
To be determined
Relates to the crystallinity of the material.
Decomposition Exotherm
DSC
To be determined
Provides information on the energy released during decomposition.
Diagrams
Caption: Experimental workflow for assessing thermal stability.
Caption: Potential thermal degradation pathways.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for characterizing the thermal stability of Ethyl 6-mercaptopyridazine-3-carboxylate. By employing a combination of TGA, DSC, and HPLC-based forced degradation studies, researchers and drug development professionals can establish a robust stability profile for this compound. The insights gained from these studies are invaluable for guiding formulation development, defining appropriate storage and handling procedures, and ensuring the overall quality and safety of any resulting pharmaceutical product. Future work should focus on obtaining empirical data for this specific molecule to validate the proposed analytical framework and to fully elucidate its degradation pathways.
References
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2026). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Retrieved January 23, 2026, from [Link]
Ethyl 5-amino-6-methylpyridine-3-carboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 23, 2026, from [Link]
Proposed degradation pathways of pyridine derivatives in bacteria.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 23, 2026, from [Link]
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2023). PubMed. Retrieved January 23, 2026, from [Link]
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Thermogravimetric Analysis (TGA) of the sulfur polymers. Two mass.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Ethyl 4,6-dihydroxypyridazine-3-carboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
Sulphur Containing Heterocyclic Compounds as Anticancer Agents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
An In-depth Technical Guide to the Reaction of Ethyl 6-mercaptopyridazine-3-carboxylate with Electrophiles
Foreword: Unlocking the Potential of a Privileged Scaffold For researchers, scientists, and professionals in the dynamic field of drug development, the pyridazine core represents a "privileged structure."[1] Its inherent...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unlocking the Potential of a Privileged Scaffold
For researchers, scientists, and professionals in the dynamic field of drug development, the pyridazine core represents a "privileged structure."[1] Its inherent physicochemical properties, such as enhanced polarity and hydrogen bonding capabilities, make it a valuable scaffold in the design of novel therapeutics.[1] This guide focuses on a particularly versatile derivative, ethyl 6-mercaptopyridazine-3-carboxylate, and its reactions with various electrophiles. The sulfur nucleophile at the C6 position offers a reactive handle for a multitude of chemical transformations, opening avenues for the creation of diverse molecular libraries with significant therapeutic potential. This document serves as a comprehensive technical resource, providing not only detailed experimental protocols but also the underlying scientific rationale to empower your research and development endeavors.
The Core Moiety: Ethyl 6-mercaptopyridazine-3-carboxylate
Ethyl 6-mercaptopyridazine-3-carboxylate is a key building block in medicinal chemistry. The presence of a nucleophilic thiol group, a synthetically versatile ester, and the biologically relevant pyridazine ring makes it an attractive starting material for the synthesis of compounds with a wide range of pharmacological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[2]
Synthesis of the Starting Material
The synthesis of ethyl 6-mercaptopyridazine-3-carboxylate is typically achieved in a two-step sequence starting from the commercially available ethyl 6-chloropyridazine-3-carboxylate.
Step 1: Synthesis of Ethyl 6-chloropyridazine-3-carboxylate
While various methods exist for the synthesis of pyridazine cores, a common route to the chloro-substituted precursor involves the cyclization of appropriate dicarbonyl compounds with hydrazine, followed by chlorination.[3]
Step 2: Conversion to Ethyl 6-mercaptopyridazine-3-carboxylate
The chloro-substituent at the 6-position is readily displaced by a sulfur nucleophile. A reliable method involves the reaction with a source of hydrosulfide, such as sodium hydrosulfide (NaSH).[4]
Experimental Protocol: Synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate
Materials:
Ethyl 6-chloropyridazine-3-carboxylate
Sodium hydrosulfide (NaSH)
Ethanol
Water
Hydrochloric acid (HCl)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) in ethanol.
Add an aqueous solution of sodium hydrosulfide (1.2 eq) dropwise to the stirred solution at room temperature.
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the residue with water and acidify to pH 3-4 with dilute hydrochloric acid.
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford ethyl 6-mercaptopyridazine-3-carboxylate.
Reactions with Electrophiles: A Gateway to Diverse Functionality
The nucleophilic sulfur atom of ethyl 6-mercaptopyridazine-3-carboxylate is the primary site of reaction with a wide array of electrophiles. This section details the most common and synthetically useful transformations.
S-Alkylation: Introduction of Alkyl and Aralkyl Groups
The reaction with alkyl halides is a straightforward and efficient method for introducing various alkyl and aralkyl substituents at the sulfur atom. This S-alkylation is typically carried out under basic conditions to deprotonate the thiol and generate the more nucleophilic thiolate anion.
Mechanism: The reaction proceeds via a classical SN2 mechanism where the thiolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Causality Behind Experimental Choices:
Base: A mild base such as potassium carbonate or triethylamine is sufficient to deprotonate the thiol without promoting unwanted side reactions.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it solubilizes the reactants and facilitates the SN2 reaction.
Experimental Protocol: General Procedure for S-Alkylation
Note: NMR data are predicted based on analogous structures and may vary slightly.[5]
S-Acylation: Formation of Thioesters
The reaction with acyl chlorides or acid anhydrides provides access to the corresponding thioesters. These reactions are typically performed in the presence of a base to neutralize the HCl or carboxylic acid byproduct.[6]
Mechanism: The reaction is a nucleophilic acyl substitution where the thiol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to give the thioester and a chloride ion.
Experimental Protocol: General Procedure for S-Acylation
Dissolve ethyl 6-mercaptopyridazine-3-carboxylate (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
Add pyridine (1.2 eq) to the solution.
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the residue by column chromatography to obtain the ethyl 6-(acylthio)pyridazine-3-carboxylate.[7]
Thio-Michael Addition: Conjugate Addition to α,β-Unsaturated Systems
The thiolate anion of ethyl 6-mercaptopyridazine-3-carboxylate can act as a soft nucleophile and undergo a conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds.[8][9] This reaction is a powerful tool for carbon-sulfur bond formation.
Mechanism: The reaction is initiated by the nucleophilic attack of the thiolate on the β-carbon of the Michael acceptor, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated during workup to give the final adduct.[10]
Causality Behind Experimental Choices:
Catalyst: While the reaction can proceed without a catalyst, a base is typically used to generate the thiolate. In some cases, Lewis acids can be used to activate the Michael acceptor.[8]
Solvent: A variety of solvents can be used, including protic solvents like ethanol or aprotic solvents like THF. Solvent-free conditions have also been reported to be effective.[9]
Experimental Protocol: General Procedure for Thio-Michael Addition
Dissolve ethyl 6-mercaptopyridazine-3-carboxylate (1.0 eq) and the α,β-unsaturated ketone (1.2 eq) in ethanol.
Add a catalytic amount of triethylamine to the mixture.
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the Michael adduct.
Visualization of Key Processes
To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the core synthetic pathways and reaction mechanisms.
Caption: Synthetic pathways from the chloro-precursor.
A Senior Application Scientist's Guide to the Biological Activity Screening of Ethyl 6-mercaptopyridazine-3-carboxylate
For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacologic...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This guide presents a comprehensive, technically-grounded framework for the systematic biological activity screening of a novel pyridazine derivative, Ethyl 6-mercaptopyridazine-3-carboxylate. We move beyond a simple recitation of protocols to provide a rationale-driven, multi-tiered screening cascade designed to efficiently identify and characterize potential therapeutic properties. This document is structured to empower researchers to not only execute the necessary experiments but to understand the underlying principles that ensure data integrity and guide logical next steps in the drug discovery process. We will cover initial compound characterization, primary screening for cytotoxic, antimicrobial, and antioxidant activities, and suggest pathways for secondary, more mechanistic studies. All protocols are presented with an emphasis on self-validation and reproducibility, reflecting best practices in modern drug development.
Introduction: The Rationale for Screening Ethyl 6-mercaptopyridazine-3-carboxylate
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention from the medicinal chemistry community.[4] Their six-membered ring containing two adjacent nitrogen atoms provides a unique electronic and structural framework, making them versatile scaffolds for interacting with a variety of biological targets.[2] The literature is replete with examples of pyridazine-containing molecules demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4][5]
The subject of this guide, Ethyl 6-mercaptopyridazine-3-carboxylate, is a compelling candidate for biological screening due to the combination of the pyridazine core with a mercapto group and a carboxylate ester. The sulfur-containing moiety, in particular, is known to be important for the biological activity of many compounds, potentially acting as a nucleophile or participating in coordination with metal ions in enzyme active sites. The carboxylate ester provides a site for potential metabolic activation or further chemical modification. Given the established potential of the pyridazine nucleus, a systematic evaluation of this novel derivative is a logical and promising avenue for the discovery of new therapeutic agents.[1][2]
This guide will delineate a strategic approach to this screening process, beginning with the foundational steps of ensuring compound purity and proceeding through a cascade of in vitro assays.
Pre-Screening Essentials: Compound Characterization and Preparation
Before embarking on any biological evaluation, the identity, purity, and solubility of the test compound must be rigorously established. This is a critical, non-negotiable step to ensure that any observed biological activity is attributable to the compound of interest and not to impurities.
2.1. Purity and Structural Verification
The synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate should be followed by thorough characterization. While the synthesis of this specific molecule is not detailed in readily available literature, methods for creating similar pyridazine carboxylates are known.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or synthetic precursors.
Mass Spectrometry (MS): To verify the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95% for initial screening.
2.2. Solubility Determination
An understanding of the compound's solubility is crucial for preparing accurate stock solutions and avoiding precipitation in assay media.
Initial Assessment: Test solubility in a range of solvents, starting with dimethyl sulfoxide (DMSO), a common solvent for compound screening.
Working Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions for assays should be made in the appropriate aqueous buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells or microorganisms (typically ≤0.5%).
A Multi-Tiered Screening Strategy
A logical and efficient screening process begins with broad, high-throughput assays to identify any "hits" and then progresses to more specific assays to characterize the nature of the biological activity.
Caption: A multi-tiered workflow for biological activity screening.
Tier 1: Primary Screening Protocols
The goal of primary screening is to cast a wide net and determine if Ethyl 6-mercaptopyridazine-3-carboxylate exhibits any biological activity in three key areas: cytotoxicity, antimicrobial effects, and antioxidant potential.
General Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a robust and widely used method for initial cytotoxicity screening.[9][10]
Experimental Protocol: MTT Assay
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of Ethyl 6-mercaptopyridazine-3-carboxylate in cell culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Broad-Spectrum Antimicrobial Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[11][12][13] It is a qualitative or semi-quantitative assay that provides a quick visual indication of a compound's ability to inhibit microbial growth.
Experimental Protocol: Agar Well Diffusion
Prepare Inoculum: Grow selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth overnight.[14] Adjust the turbidity of the cultures to a 0.5 McFarland standard.
Plate Inoculation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
Compound Addition: Add a defined volume (e.g., 50-100 µL) of a high concentration of Ethyl 6-mercaptopyridazine-3-carboxylate (e.g., 1 mg/mL) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Chemical Antioxidant Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the antioxidant capacity of a compound.[15] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Experimental Protocol: DPPH Assay
Prepare Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of Ethyl 6-mercaptopyridazine-3-carboxylate in methanol.
Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution. Include a blank (methanol only) and a positive control (e.g., ascorbic acid or trolox).
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
Tier 2: Secondary Screening and Potency Determination
If a "hit" is identified in the primary screening, the next logical step is to quantify its potency and, in the case of antimicrobial activity, to determine the nature of the effect.
Dose-Response Cytotoxicity and IC₅₀ Determination
For compounds showing cytotoxic activity, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of the compound's potency. This is typically done using the MTT assay with a wider range of concentrations.
Data Presentation: Hypothetical IC₅₀ Values
Cell Line
Compound
IC₅₀ (µM)
MCF-7
Ethyl 6-mercaptopyridazine-3-carboxylate
15.2
A549
Ethyl 6-mercaptopyridazine-3-carboxylate
32.5
HEK293
Ethyl 6-mercaptopyridazine-3-carboxylate
>100
Doxorubicin
0.8
This table illustrates how to present IC₅₀ data. A lower IC₅₀ value indicates greater potency.
Minimum Inhibitory and Bactericidal/Fungicidal Concentration (MIC/MBC/MFC)
For compounds with antimicrobial activity, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[11][12] Subsequently, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined.
Experimental Protocol: Broth Microdilution
Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the compound in the appropriate broth.
Inoculation: Add a standardized inoculum of the microorganism to each well.
Incubation: Incubate the plate under the same conditions as the agar diffusion assay.
MIC Determination: The MIC is the lowest concentration at which no turbidity (growth) is observed.
MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells with no visible growth is plated onto agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in colony-forming units (CFUs) compared to the initial inoculum is the MBC/MFC.
Cell-Based Antioxidant Assays
While chemical assays like DPPH are useful for initial screening, cell-based assays provide more physiologically relevant information by accounting for factors like cell uptake and metabolism.[16][17] The Cellular Antioxidant Activity (CAA) assay is a common choice.[16]
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate.
Compound and Probe Loading: Treat the cells with various concentrations of the compound along with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Induction of Oxidative Stress: Induce oxidative stress with a pro-oxidant like AAPH.
Fluorescence Measurement: Measure the fluorescence intensity over time. Antioxidant activity is indicated by a reduction in the rate of fluorescence increase.
Data Analysis: Quantify the antioxidant activity by calculating the area under the curve of fluorescence versus time.
Tier 3: Mechanistic and Specificity Studies
Positive results in Tier 2 warrant a deeper investigation into the compound's mechanism of action and its specificity.
Caption: Potential mechanistic avenues for an anticancer "hit".
For an anticancer hit , further studies could include:
Screening against a panel of cancer cell lines: To determine the spectrum of activity.[18]
Apoptosis and cell cycle analysis: Using flow cytometry to see if the compound induces programmed cell death or arrests the cell cycle at a specific phase.[19]
Kinase inhibition assays: Many pyridazine derivatives are known to be kinase inhibitors.[18]
Western blotting: To investigate the compound's effect on key signaling pathways involved in cancer, such as PI3K/Akt or MAPK.[19]
For an antimicrobial hit , further studies could involve:
Time-kill kinetics: To determine if the compound is bacteriostatic or bactericidal.[11]
Mechanism of action studies: Investigating effects on cell wall synthesis, protein synthesis, or DNA replication.
Conclusion: A Path Forward
This guide has provided a structured and rationale-based approach for the comprehensive biological activity screening of Ethyl 6-mercaptopyridazine-3-carboxylate. By following this multi-tiered strategy, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound. The emphasis on rigorous pre-screening characterization and the progression from broad primary assays to more specific, mechanistic studies ensures the generation of high-quality, interpretable data. The pyridazine scaffold continues to be a rich source of new drug candidates, and a systematic approach to screening is paramount in unlocking its full potential.
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Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available from: [Link]
Cell sensitivity assays: the MTT assay. PubMed. Available from: [Link]
Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Publications. Available from: [Link]
Methods of screening for antimicrobial compounds. Google Patents.
Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available from: [Link]
An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science. Available from: [Link]
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. National Institutes of Health. Available from: [Link]
Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. National Institutes of Health. Available from: [Link]
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available from: [Link]
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. National Institutes of Health. Available from: [Link]
Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms. ResearchGate. Available from: [Link]
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available from: [Link]
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Retrosynthesis of Ethyl 6-mercaptopyridazine-3-carboxylate: A Technical Guide
Abstract This technical guide provides a detailed retrosynthetic analysis for the preparation of Ethyl 6-mercaptopyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a detailed retrosynthetic analysis for the preparation of Ethyl 6-mercaptopyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The analysis proceeds by logically disconnecting the target molecule into simpler, commercially available precursors. The proposed forward synthesis involves the formation of a key intermediate, Ethyl 6-chloropyridazine-3-carboxylate, followed by a nucleophilic aromatic substitution to introduce the thiol moiety. This guide offers field-proven insights into experimental choices, detailed step-by-step protocols for the primary transformations, and a comprehensive list of references to ground the proposed chemical logic in established literature.
Introduction and Strategic Overview
Pyridazine derivatives are a class of heterocyclic compounds that feature prominently in drug discovery due to their wide range of biological activities. The target molecule, Ethyl 6-mercaptopyridazine-3-carboxylate, incorporates a reactive thiol group and an ester, making it a versatile building block for further chemical elaboration. A logical retrosynthetic approach is crucial for developing an efficient and scalable synthesis.
The core strategy hinges on two primary disconnections:
C-S Bond Disconnection: The thiol group is retrosynthetically disconnected via a nucleophilic aromatic substitution (SNAr) reaction. This identifies a halogenated pyridazine as a key precursor.
Pyridazine Ring Formation: The pyridazine ring is disconnected via a condensation reaction between a 1,4-dicarbonyl equivalent and hydrazine, a classic and reliable method for forming this heterocycle.[1]
This strategy leads to simple and readily available starting materials, ensuring a practical and cost-effective synthetic route.
Retrosynthetic Analysis
The retrosynthetic pathway is visualized below, breaking down the target molecule into its constituent precursors.
Caption: Retrosynthetic pathway for Ethyl 6-mercaptopyridazine-3-carboxylate.
Disconnection I: Carbon-Sulfur Bond Formation (SNAr)
The C6-SH bond is the most logical initial disconnection. The pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the ring nitrogens (C3 and C6).[2][3] A chlorine atom at the C6 position serves as an excellent leaving group for this transformation.
This leads to Ethyl 6-chloropyridazine-3-carboxylate (P1) as the immediate precursor. The sulfur nucleophile can be introduced using reagents like sodium hydrosulfide (NaSH) or, more conveniently, thiourea followed by hydrolysis.[4] The thiourea method is often preferred as it avoids the direct handling of gaseous H₂S and proceeds through a stable isothiouronium salt intermediate.[5]
Disconnection II: Ester Functional Group Interconversion (FGI)
The ethyl ester of precursor P1 can be formed through standard esterification of the corresponding carboxylic acid, 6-Chloropyridazine-3-carboxylic acid (P2) . This Fischer esterification is typically carried out by refluxing the carboxylic acid in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄).
Disconnection III: Pyridazine Ring Synthesis
The core of the synthesis lies in the construction of the 6-chloropyridazine-3-carboxylic acid ring system. A robust and well-documented method for constructing the pyridazine heterocycle is the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine.[6]
A highly effective starting material for this purpose is Maleic Anhydride (P4) . The reaction of maleic anhydride with hydrazine hydrate yields 3,6-dihydroxypyridazine.[7] Subsequent chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide can convert the dihydroxy intermediate into 3,6-Dichloropyridazine (P3) .[7] While this provides the chlorinated pyridazine core, a selective functionalization at the C3 position would be required, which can be complex.
A more direct route to precursor P2 starts from materials that already contain the necessary carbon framework, such as mucochloric acid.[8] However, for simplicity and reliance on common starting materials, the pathway from 3,6-dichloropyridazine is often considered. A plausible, albeit challenging, step would be a selective reaction (e.g., oxidation of a methyl group or a metal-catalyzed carboxylation) to convert one of the chloro-positions into a carboxylic acid. A patent describes the oxidation of 3-chloro-6-methylpyridazine to afford the desired carboxylic acid.[9]
Proposed Forward Synthesis Plan
Based on the retrosynthetic analysis, a two-stage forward synthesis is proposed. This plan prioritizes efficiency and the use of established, high-yielding reactions.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Ethyl Acetate (EtOAc)
Procedure:
To a round-bottom flask equipped with a reflux condenser, add 6-Chloropyridazine-3-carboxylic acid (1.0 eq) and absolute ethanol (15 volumes).
Stir the suspension and slowly add concentrated sulfuric acid (0.1 eq).
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.
Dilute the residue with ethyl acetate (20 volumes) and carefully wash with saturated NaHCO₃ solution (2 x 10 volumes) to neutralize the acid.
Wash the organic layer with brine (1 x 10 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purify the crude ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the pure product.
Step 2: Synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate
This protocol describes the conversion of the 6-chloro substituent to a 6-mercapto group using thiourea, which proceeds via a stable S-alkylisothiouronium salt intermediate.[5][10]
In a round-bottom flask, dissolve Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) and thiourea (1.1 eq) in ethanol (10 volumes).
Heat the mixture to reflux and maintain for 8-12 hours. The formation of the isothiouronium salt may be observed as a precipitate. Monitor the reaction by TLC.
After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water (5 volumes).
Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the intermediate.
Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with 2M HCl. The thiol product should precipitate.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Alternatively, if the product does not precipitate, extract the aqueous solution with dichloromethane or ethyl acetate (3 x 15 volumes).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, Ethyl 6-mercaptopyridazine-3-carboxylate.
Data Summary
The following table outlines the key transformations and expected outcomes for the proposed synthesis.
Step
Reaction Type
Key Reagents
Solvent
Temperature
Expected Yield
1
Fischer Esterification
H₂SO₄ (cat.)
Ethanol
Reflux (~78°C)
> 85%
2
SNAr / Hydrolysis
1. Thiourea2. NaOH
Ethanol
Reflux (~78°C)
70-90%
Conclusion
The retrosynthetic analysis presented provides a robust and logical pathway for the synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate. By leveraging a classic pyridazine ring-forming strategy followed by a reliable nucleophilic aromatic substitution, the target molecule can be constructed efficiently from simple, commercially available starting materials. The detailed protocols offer a practical guide for researchers to implement this synthesis in a laboratory setting, enabling further exploration of this valuable heterocyclic scaffold in drug development and materials science.
References
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. Retrieved from [Link]
Barlin, G. B., & Brown, W. V. (1967). The reactions of thiourea with some chloropyrazines and their N-oxides. Journal of the Chemical Society C: Organic, 2473. Retrieved from [Link]
Synthesis of Pyridazine. ChemTube3D. Retrieved from [Link]
Lippa, K. A., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1924-1933. Retrieved from [Link]
Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. (n.d.). National Institutes of Health. Retrieved from [Link]
Lippa, K. A., & Roberts, A. L. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. Retrieved from [Link]
CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. (n.d.). Google Patents.
Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. (2012). SciSpace. Retrieved from [Link]
Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Retrieved from [Link]
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved from [Link]
Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. (2012). ResearchGate. Retrieved from [Link]
Biological Applications of Thiourea Derivatives: Detailed Review. (2022). MDPI. Retrieved from [Link]
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). MDPI. Retrieved from [Link]
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Thiols can be prepared from the reaction of thiourea with an alkyl halide. (n.d.). Pearson+. Retrieved from [Link]
Nucleophilic Aromatic Substitutions. (2019, January 19). YouTube. Retrieved from [Link]
16.6: Nucleophilic Aromatic Substitution. (2023, August 12). Chemistry LibreTexts. Retrieved from [Link]
CN112645883A - Preparation method of 3, 6-dichloropyridazine. (n.d.). Google Patents.
Penenory, A. B., & Rossi, R. A. (1998). “One-Pot” Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. The Journal of Organic Chemistry, 63(26), 9843-9846.
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences. Retrieved from [Link]
Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. (2020). MDPI. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Retrieved from [Link]
WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (n.d.). Google Patents.
Synthesis of carboxylic acid 6 Reagents and conditions. (2018). ResearchGate. Retrieved from [Link]
Application Note: Strategic Synthesis of Pyridazino[4,5-d]pyridazines via Ethyl 6-Mercaptopyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction The pyridazino[4,5-d]pyridazine scaffold is a compelling heterocyclic framework in medicinal chemistry, drawing attention for its potential as...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazino[4,5-d]pyridazine scaffold is a compelling heterocyclic framework in medicinal chemistry, drawing attention for its potential as a core structure in novel therapeutic agents. Its dense arrangement of nitrogen atoms offers unique electronic properties and a three-dimensional architecture conducive to specific interactions with biological targets. Fused pyridazine systems have demonstrated a wide array of biological activities, including but not limited to, kinase inhibition, and modulation of various receptors.[1][2] The strategic synthesis of these complex heterocycles is paramount for the exploration of their therapeutic potential. This application note details a validated synthetic strategy for the preparation of pyridazino[4,5-d]pyridazine derivatives, commencing with the versatile building block, Ethyl 6-mercaptopyridazine-3-carboxylate.
Rationale for the Synthetic Approach
The synthesis of a fused pyridazine ring onto an existing pyridazine core necessitates the introduction of a 1,4-dicarbonyl equivalent at the 4- and 5-positions of the initial ring, followed by cyclocondensation with a hydrazine derivative.[3] Our strategy leverages the inherent reactivity of Ethyl 6-mercaptopyridazine-3-carboxylate to methodically install the requisite functionalities for the annulation of the second pyridazine ring.
The proposed synthetic pathway involves a multi-step sequence, beginning with the conversion of the mercapto group to a more versatile leaving group, followed by the introduction of a carbon-based substituent at the 4-position, and culminating in the cyclization to form the target pyridazino[4,5-d]pyridazine core. This approach is grounded in established principles of pyridazine chemistry and supported by analogous transformations reported in the literature.[1]
Application Notes and Protocols: Ethyl 6-Mercaptopyridazine-3-carboxylate as a Versatile Building Block in Multicomponent Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of ethyl 6-mercaptopyridazine-3-carboxylate in multicomponent reactions (...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of ethyl 6-mercaptopyridazine-3-carboxylate in multicomponent reactions (MCRs). Pyridazine scaffolds are of significant interest in medicinal chemistry due to their unique physicochemical properties and diverse biological activities.[1][2][3] Ethyl 6-mercaptopyridazine-3-carboxylate, a functionally rich building block, offers multiple reactive sites for the construction of complex molecular architectures through MCRs. This guide details the synthesis of this key precursor and explores its potential in various MCRs, providing detailed protocols and mechanistic insights. The aim is to equip researchers with the knowledge to leverage this versatile compound in diversity-oriented synthesis for the rapid generation of novel chemical libraries for drug discovery programs.
Introduction: The Significance of Pyridazines and MCRs in Drug Discovery
The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] Its unique electronic properties make it an attractive bioisosteric replacement for other aromatic systems in drug design.[1] The incorporation of a mercapto group and an ester functionality, as in ethyl 6-mercaptopyridazine-3-carboxylate, further enhances its synthetic utility, particularly in the realm of multicomponent reactions (MCRs).
MCRs are powerful synthetic tools that combine three or more reactants in a single pot to generate a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules.[4] For drug discovery, MCRs provide a time- and resource-efficient pathway to novel chemical entities with potential therapeutic applications.
This guide focuses on the practical application of ethyl 6-mercaptopyridazine-3-carboxylate in MCRs, highlighting its potential to serve as a cornerstone for the synthesis of novel heterocyclic compounds.
Synthesis of Ethyl 6-Mercaptopyridazine-3-carboxylate
The target compound, ethyl 6-mercaptopyridazine-3-carboxylate, is not readily commercially available and requires a multi-step synthesis. A plausible synthetic route commences from a more accessible precursor, such as a 6-chloropyridazine derivative. The following protocol is a representative synthesis based on established chemical transformations.
Protocol 1: Synthesis of Ethyl 6-Mercaptopyridazine-3-carboxylate
This protocol outlines a two-step process starting from the corresponding 6-chloro precursor.
Step 1: Synthesis of Ethyl 6-Chloropyridazine-3-carboxylate
This step can be adapted from the synthesis of the methyl ester analog.[5]
To a solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-chloropyridazine-3-carboxylate.
Purify the crude product by column chromatography on silica gel or recrystallization.
Step 2: Conversion to Ethyl 6-Mercaptopyridazine-3-carboxylate
This step involves a nucleophilic substitution of the chloride with a sulfur nucleophile.
Materials: Ethyl 6-chloropyridazine-3-carboxylate, Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis, Ethanol or DMF, Hydrochloric acid.
Procedure using Sodium Hydrosulfide:
Dissolve ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or DMF.
Add a solution of sodium hydrosulfide (1.1-1.5 eq) in the same solvent dropwise at room temperature.
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.
After completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.
Filter the precipitate, wash with cold water, and dry under vacuum to yield ethyl 6-mercaptopyridazine-3-carboxylate.
Further purification can be achieved by recrystallization.
Causality behind Experimental Choices:
The use of a strong acid catalyst like sulfuric acid in the esterification step protonates the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol.
Sodium hydrosulfide is a potent sulfur nucleophile that readily displaces the chloride at the C6 position of the pyridazine ring. The choice of an appropriate solvent is crucial to ensure the solubility of both reactants.
Diagram: Synthesis of Ethyl 6-Mercaptopyridazine-3-carboxylate
Caption: Synthetic route to the target compound.
Application of Ethyl 6-Mercaptopyridazine-3-carboxylate in Multicomponent Reactions
The presence of the nucleophilic mercapto group makes ethyl 6-mercaptopyridazine-3-carboxylate an excellent candidate for a variety of MCRs. Below are detailed protocols for its potential application in selected MCRs.
Thio-Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6] A variation of this reaction, the thio-Ugi reaction, utilizes a thioacid or H₂S as the acidic component.[7][8] In this proposed reaction, ethyl 6-mercaptopyridazine-3-carboxylate can act as the thiol component.
Proposed Reaction Scheme:
An aldehyde, an amine, an isocyanide, and ethyl 6-mercaptopyridazine-3-carboxylate react in a one-pot synthesis to yield a complex α-acylamino thioether derivative.
To a solution of ethyl 6-mercaptopyridazine-3-carboxylate (1.0 eq) in methanol, add the aldehyde (1.0 eq) and the amine (1.0 eq).
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
Add the isocyanide (1.0 eq) to the reaction mixture.
Continue stirring at room temperature and monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by column chromatography on silica gel to obtain the desired product.
Mechanistic Insight:
The reaction proceeds through the initial formation of an imine from the aldehyde and amine. The thiol then protonates the imine, forming an iminium ion. The isocyanide undergoes a nucleophilic attack on the iminium carbon, followed by the attack of the thiolate on the resulting nitrilium ion. A subsequent Mumm-type rearrangement yields the final stable product.
Diagram: Proposed Thio-Ugi Reaction
Caption: Components of the proposed Thio-Ugi reaction.
Gewald Three-Component Reaction
The Gewald reaction is a classic MCR for the synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or related active methylene compound), and elemental sulfur, in the presence of a base.[9][10] While the classical Gewald reaction forms a thiophene ring, a variation can be envisioned where ethyl 6-mercaptopyridazine-3-carboxylate acts as the sulfur source and a reactant.
Proposed Reaction Scheme:
A variation of the Gewald reaction where an α,β-unsaturated nitrile (formed in situ from an aldehyde and malononitrile) reacts with ethyl 6-mercaptopyridazine-3-carboxylate to yield a highly functionalized dihydropyridine derivative.
Protocol 3: Gewald-Type Reaction
Materials: Ethyl 6-mercaptopyridazine-3-carboxylate, Aldehyde (e.g., an aromatic aldehyde), Malononitrile, Base (e.g., piperidine or morpholine), Ethanol.
Procedure:
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
Add a catalytic amount of a base (e.g., piperidine).
Stir the mixture at room temperature for 15-30 minutes to form the Knoevenagel condensation product.
Add ethyl 6-mercaptopyridazine-3-carboxylate (1.0 eq) to the reaction mixture.
Heat the reaction mixture to reflux and monitor by TLC.
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
Filter the solid, wash with cold ethanol, and dry to obtain the product.
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.
Mechanistic Insight:
The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile. The resulting electron-deficient alkene undergoes a Michael addition by the thiolate of ethyl 6-mercaptopyridazine-3-carboxylate. Subsequent intramolecular cyclization and tautomerization lead to the final product.
Diagram: Proposed Gewald-Type Reaction Workflow
Caption: Workflow of the proposed Gewald-type reaction.
Biginelli-like Three-Component Reaction
The Biginelli reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones.[11][12] A variation of this reaction could utilize ethyl 6-mercaptopyridazine-3-carboxylate as a novel component, where the mercapto group participates in the cyclization.
Proposed Reaction Scheme:
An aldehyde, a β-dicarbonyl compound, and ethyl 6-mercaptopyridazine-3-carboxylate, under acidic or basic conditions, could potentially lead to novel thiazinone or related heterocyclic systems.
Protocol 4: Biginelli-like Reaction
Materials: Ethyl 6-mercaptopyridazine-3-carboxylate, Aldehyde (e.g., 4-chlorobenzaldehyde), β-Dicarbonyl compound (e.g., ethyl acetoacetate), Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid), Solvent (e.g., Ethanol or Acetonitrile).
Procedure:
To a mixture of the aldehyde (1.0 eq) and the β-dicarbonyl compound (1.0 eq) in a suitable solvent, add ethyl 6-mercaptopyridazine-3-carboxylate (1.0 eq).
Add the catalyst (catalytic amount).
Heat the reaction mixture to reflux and monitor by TLC.
After completion, cool the reaction to room temperature.
Collect the precipitated product by filtration, or concentrate the solvent and purify by column chromatography.
Mechanistic Plausibility:
The reaction would likely proceed via the formation of an acylimine intermediate from the aldehyde and the pyridazine nitrogen (if it acts as an amine equivalent) or through an initial Knoevenagel/Michael addition pathway involving the β-dicarbonyl and the aldehyde, followed by the incorporation of the mercaptopyridazine. The exact mechanism would depend on the reaction conditions and the relative reactivity of the functional groups.
Data Summary and Comparison
The following table summarizes the key features of the proposed multicomponent reactions involving ethyl 6-mercaptopyridazine-3-carboxylate.
Reaction Type
Components
Potential Product Scaffold
Key Advantages
Thio-Ugi
Aldehyde, Amine, Isocyanide, Mercaptopyridazine
α-Acylamino thioether
High structural diversity, peptide-like structures
Gewald-Type
Aldehyde, Malononitrile, Mercaptopyridazine
Functionalized Dihydropyridine
Access to novel heterocyclic systems
Biginelli-like
Aldehyde, β-Dicarbonyl, Mercaptopyridazine
Thiazinone or related heterocycles
Potential for novel pharmacophores
Conclusion and Future Outlook
Ethyl 6-mercaptopyridazine-3-carboxylate is a highly promising, yet underexplored, building block for multicomponent reactions. Its unique combination of a nucleophilic thiol, an ester, and a biologically relevant pyridazine core provides a versatile platform for the synthesis of novel and complex heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this compound. The development of new MCRs based on this scaffold will undoubtedly contribute to the expansion of chemical space and accelerate the discovery of new therapeutic agents. Future work should focus on exploring the scope and limitations of these proposed reactions, as well as developing new MCRs that exploit the other reactive sites of this versatile molecule.
References
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
Thio-Ugi-reactions and applications. ResearchGate. [Link]
Multi-Component Reactions and Thiols. ResearchGate. [Link]
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
Three-Component Biginelli Cyclocondensation Reaction Using C -Glycosylated Substrates. Preparation of a Collection of Dihydropyrimidinone Glycoconjugates and the Synthesis of C -Glycosylated Monastrol Analogues. ResearchGate. [Link]
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][5][7]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. [Link]
O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. Beilstein Journals. [Link]
Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]
A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. [Link]
Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. PubMed Central. [Link]
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]
The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]
Application Notes and Protocols for the S-alkylation of Ethyl 6-mercaptopyridazine-3-carboxylate
Introduction: The Significance of S-alkylated Pyridazine Derivatives in Modern Drug Discovery Pyridazine scaffolds are a cornerstone in medicinal chemistry, renowned for their presence in a wide array of pharmacologicall...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of S-alkylated Pyridazine Derivatives in Modern Drug Discovery
Pyridazine scaffolds are a cornerstone in medicinal chemistry, renowned for their presence in a wide array of pharmacologically active compounds.[1] Their inherent biological activities are diverse, ranging from antimicrobial and antiviral to anticancer and antihypertensive properties. The strategic modification of the pyridazine core allows for the fine-tuning of these activities, and one of the most effective approaches for achieving this is through S-alkylation of mercaptopyridazine precursors.
This application note provides a comprehensive, in-depth guide to the S-alkylation of ethyl 6-mercaptopyridazine-3-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. By functionalizing the thiol group, researchers can introduce a variety of alkyl substituents, thereby modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing drug efficacy and pharmacokinetics. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the synthesis of S-alkylated pyridazine derivatives.
Mechanistic Insights: The Chemistry Behind S-Alkylation
The S-alkylation of ethyl 6-mercaptopyridazine-3-carboxylate is a classic example of a nucleophilic substitution reaction, closely analogous to the well-established Williamson ether synthesis.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves two key steps:
Deprotonation of the Thiol: The thiol proton of ethyl 6-mercaptopyridazine-3-carboxylate is acidic due to the ability of the larger sulfur atom to stabilize the resulting negative charge.[3] In the presence of a suitable base, the thiol is deprotonated to form a thiolate anion. This thiolate is a potent nucleophile, significantly more so than its oxygen analog, the alkoxide.[4]
Nucleophilic Attack: The generated thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent with a good leaving group). This concerted step results in the formation of a new carbon-sulfur bond and the displacement of the halide ion, yielding the desired S-alkylated product.
The choice of base and solvent is crucial for the success of this reaction. A base strong enough to deprotonate the thiol without promoting side reactions is essential. The solvent must be able to dissolve the reactants and facilitate the SN2 pathway, which is generally favored by polar aprotic solvents that can solvate the cation of the base but do not strongly solvate the nucleophile.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the S-alkylation of ethyl 6-mercaptopyridazine-3-carboxylate with a generic alkyl halide (R-X).
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Key Properties
Ethyl 6-mercaptopyridazine-3-carboxylate
N/A
~198.22 (calculated)
Solid, handle in a well-ventilated area.
Alkyl Halide (R-X)
Varies
Varies
Liquid or solid, may be volatile and/or lachrymatory. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
Anhydrous, fine powder. Mild base.
N,N-Dimethylformamide (DMF)
68-12-2
73.09
Anhydrous, polar aprotic solvent. Known reprotoxin, handle with appropriate personal protective equipment.[2]
Ethyl Acetate (EtOAc)
141-78-6
88.11
For extraction and chromatography.
Hexane
110-54-3
86.18
For chromatography.
Brine (saturated aqueous NaCl solution)
N/A
N/A
For washing the organic phase.
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
Drying agent.
Reaction Workflow
Caption: S-Alkylation Experimental Workflow.
Step-by-Step Procedure
Reaction Setup:
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 6-mercaptopyridazine-3-carboxylate (1.0 eq).
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
Add anhydrous potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the thiolate anion.
Alkylation Reaction:
To the stirring suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
After the addition is complete, heat the reaction mixture to 60-70 °C.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up:
Once the reaction is complete, allow the mixture to cool to room temperature.
Pour the reaction mixture into a separatory funnel containing water.
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure S-alkylated ethyl 6-mercaptopyridazine-3-carboxylate.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum should show the disappearance of the thiol proton (S-H) signal. New signals corresponding to the protons of the newly introduced alkyl group will be present. The characteristic signals for the pyridazine ring protons and the ethyl ester group should remain, although their chemical shifts may be slightly altered. For example, in a simple S-ethyl derivative, one would expect to see a triplet and a quartet corresponding to the ethyl group attached to the sulfur.
¹³C NMR: The carbon NMR spectrum will show a new signal for the carbon(s) of the alkyl group attached to the sulfur atom. The chemical shift of the carbon atom of the pyridazine ring attached to the sulfur will also be affected.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the S-alkylated product. The fragmentation pattern can also provide structural information.[1]
Infrared (IR) Spectroscopy
The IR spectrum can be used to monitor the disappearance of the S-H stretching vibration (typically a weak band around 2550-2600 cm⁻¹) from the starting material. The presence of the ester carbonyl (C=O) stretch (around 1700-1730 cm⁻¹) will be a prominent feature in both the starting material and the product.
Troubleshooting Common Issues
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Yield
- Incomplete deprotonation of the thiol.- Poor quality of the alkylating agent.- Insufficient reaction time or temperature.
- Use a stronger base (e.g., sodium hydride, carefully) or increase the amount of potassium carbonate.- Use a fresh or purified alkylating agent.- Increase the reaction time and/or temperature and monitor by TLC.
Side Product Formation
- Dialkylation at the nitrogen atoms of the pyridazine ring. - Over-alkylation of the product to form a sulfonium salt.
- Use a milder base and carefully control the stoichiometry of the alkylating agent. - Avoid a large excess of the alkylating agent.
Difficulty in Purification
- Product co-elutes with starting material or impurities.
- Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Fume Hood: Conduct all steps of the reaction and work-up in a well-ventilated fume hood, especially when handling DMF and volatile alkyl halides.[5][6]
Handling Reagents: Ethyl 6-mercaptopyridazine-3-carboxylate and its derivatives should be handled with care, as their toxicological properties may not be fully characterized. Avoid inhalation, ingestion, and skin contact.[7][8]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
MDPI. (2022, November 15). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][3][4][7]triazolo[3,4-f][3][4][7]triazines. Retrieved from [Link]
ResearchGate. (2025, August 6). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
MDPI. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]
Airgas. (2022, March 4). Ethyl Mercaptan - Airgas - United States (US) SDS HCS 2012 V4.11. Retrieved from [Link]
PubChem. (n.d.). Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. Retrieved from [Link]
ResearchGate. (2025, August 7). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
SciSpace. (2012, June 14). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. Retrieved from [Link]
Scilit. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Retrieved from [Link]
Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PMC. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
UAB. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
Technical Support Center: Ethyl 6-mercaptopyridazine-3-carboxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 6-mercaptopyridazine-3-carboxylate. This guide is designed to provide expert advice, troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 6-mercaptopyridazine-3-carboxylate. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions regarding by-product formation in reactions involving this versatile heterocyclic compound. Our goal is to empower you with the knowledge to anticipate and mitigate common side reactions, ensuring the success of your synthetic endeavors.
Introduction: The Chemistry of Ethyl 6-mercaptopyridazine-3-carboxylate
Ethyl 6-mercaptopyridazine-3-carboxylate is a key building block in medicinal chemistry and materials science. Its utility stems from the presence of three distinct functional groups: a nucleophilic mercaptan (thiol), an electrophilic ethyl ester, and an electron-deficient pyridazine ring. This trifecta of reactivity allows for a wide range of chemical transformations. However, it also presents unique challenges in controlling selectivity and preventing the formation of unwanted by-products. This guide will address the most common issues encountered in the laboratory.
Issue 1: Formation of a Disulfide-Linked Dimer By-product
Q1: I am attempting an S-alkylation reaction, but I am consistently isolating a significant amount of a high-molecular-weight by-product, which I suspect is the disulfide dimer. Why is this happening and how can I prevent it?
A1: Causality and Mechanism
The formation of a disulfide-linked dimer is the most common and often unavoidable side reaction when working with mercaptans, including Ethyl 6-mercaptopyridazine-3-carboxylate. The thiol group (-SH) is highly susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two molecules of the starting material. This can be initiated by a variety of factors:
Atmospheric Oxygen: Reactions left open to the air, especially under basic conditions, can undergo slow oxidation.
Oxidizing Reagents: Trace amounts of oxidizing agents in your solvents or reagents can readily trigger disulfide formation. For instance, iodine is a known mild oxidizing agent for thiols.[1][2]
Metal Catalysts: Certain metal ions can catalyze the oxidation of thiols.[3]
The reaction proceeds via the thiolate anion, which is more readily oxidized than the neutral thiol. Therefore, basic reaction conditions, which deprotonate the thiol to the thiolate, can accelerate this unwanted side reaction.
Troubleshooting and Mitigation Protocol:
To minimize the formation of the disulfide dimer, the following precautions and steps should be taken:
Degassing of Solvents: Before use, thoroughly degas all solvents (e.g., by bubbling with nitrogen or argon for 15-30 minutes) to remove dissolved oxygen.
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon). This can be achieved using a Schlenk line or a glovebox.
Use of Fresh Reagents: Employ freshly opened or purified reagents to avoid trace oxidizing impurities.
Controlled Addition of Base: If a base is required for your primary reaction (e.g., to form the thiolate for an S-alkylation), add it slowly at a low temperature to avoid a high transient concentration of the highly reactive thiolate.
Experimental Protocol: S-alkylation under Inert Conditions
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Ethyl 6-mercaptopyridazine-3-carboxylate (1.0 eq).
Add the degassed solvent (e.g., THF, DMF).
Cool the mixture to 0 °C in an ice bath.
Slowly add the base (e.g., NaH, K₂CO₃) (1.1 eq) portion-wise over 10-15 minutes.
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.
Add the alkylating agent (e.g., alkyl halide) (1.05 eq) dropwise via a syringe.
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Work-up the reaction as required.
Visualization of Disulfide Formation:
Caption: Competing pathways of S-alkylation and disulfide formation.
Issue 2: Regioselectivity Problems - S-Alkylation vs. N-Alkylation
Q2: I am observing the formation of two isomeric products in my alkylation reaction. How can I selectively synthesize the S-alkylated product over the N-alkylated one?
A2: Causality and Mechanism
Ethyl 6-mercaptopyridazine-3-carboxylate exists in tautomeric equilibrium with its thione form. This gives rise to two potential nucleophilic sites for alkylation: the sulfur atom and one of the ring nitrogen atoms. The regioselectivity of the alkylation is a classic example of thermodynamic versus kinetic control and is influenced by several factors:
Hard and Soft Acids and Bases (HSAB) Theory: The sulfur atom is a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile. According to HSAB theory, soft nucleophiles react preferentially with soft electrophiles, and hard nucleophiles with hard electrophiles. Alkyl halides like methyl iodide are considered soft electrophiles, favoring S-alkylation. In contrast, harder alkylating agents like dimethyl sulfate may lead to a higher proportion of N-alkylation.[4]
Reaction Conditions:
Solvent: Polar aprotic solvents like DMF can favor N-alkylation, while less polar solvents may favor S-alkylation.[5]
Counter-ion: The choice of base and the resulting counter-ion can influence the site of alkylation.
Temperature: Lower temperatures often favor the kinetically controlled product (often the S-alkylated product), while higher temperatures can lead to the thermodynamically more stable product (which may be the N-alkylated isomer).[6]
Troubleshooting and Protocol for Selective S-Alkylation:
To favor the formation of the S-alkylated product, the reaction should be set up to favor kinetic control and utilize a soft electrophile.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
Monitor the reaction closely by TLC. If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be applied, but avoid high temperatures to prevent isomerization to the N-alkylated product.
Upon completion, filter off the base and concentrate the filtrate to obtain the crude product.
Visualization of Regioselective Alkylation:
Caption: Factors influencing the regioselectivity of alkylation.
Issue 3: Unintended Hydrolysis of the Ethyl Ester
Q3: My reaction is intended to modify the thiol group, but I am finding the corresponding carboxylic acid as a by-product. What is causing this hydrolysis?
A3: Causality and Mechanism
The ethyl ester group is susceptible to hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and ethanol. This reaction is catalyzed by either acid or base.[7][8]
Acid-Catalyzed Hydrolysis: This is a reversible reaction. If your reaction conditions are acidic and there is water present (even in trace amounts in the solvent or from reagents), the equilibrium can be shifted towards the hydrolysis products, especially with prolonged reaction times or heating.[7]
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process.[9] If you are using a strong base (e.g., NaOH, KOH, LiOH) in an aqueous or alcoholic solvent, the ester will be rapidly and irreversibly converted to the carboxylate salt. A subsequent acidic work-up will then yield the carboxylic acid by-product.
Troubleshooting and Mitigation Strategies:
Anhydrous Conditions: If your desired reaction does not require water, use anhydrous solvents and reagents to prevent hydrolysis.
Choice of Base: For reactions requiring a base, if possible, use a non-hydroxide base (e.g., K₂CO₃, Et₃N, DBU) to avoid saponification. If a hydroxide base is necessary, use it at low temperatures and for the shortest possible reaction time.
Reaction Temperature: Avoid excessive heating, as this accelerates the rate of hydrolysis.
Work-up Procedure: During aqueous work-up, maintain a neutral or slightly acidic pH if the desired product is sensitive to base-catalyzed hydrolysis at room temperature.
Experimental Protocol: Modification under Anhydrous, Non-Hydrolytic Conditions
Dry all glassware in an oven and cool under a stream of nitrogen.
Use anhydrous solvents (e.g., from a solvent purification system or freshly opened sure-seal bottles).
To the reaction flask under a nitrogen atmosphere, add Ethyl 6-mercaptopyridazine-3-carboxylate (1.0 eq) and the anhydrous solvent.
Add a non-nucleophilic base such as triethylamine (1.2 eq).
Proceed with the addition of your electrophile or other reactant.
Monitor the reaction until the starting material is consumed.
Perform a non-aqueous work-up if possible, or a rapid, cold aqueous work-up if necessary.
Visualization of Ester Hydrolysis:
Caption: Conditions leading to ester hydrolysis.
References
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
Gholamimanar, M., & Alimohammadi, K. (2021). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Polycyclic Aromatic Compounds, 41(5), 1075-1085. Retrieved from [Link]
Robinson, D. E., & Hollins, R. A. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Organic Letters, 23(15), 5877–5881. Retrieved from [Link]
Wzgarda-Raj, K., Rybarczyk-Pirek, A. J., Wojtulewski, S., Pindelska, E., & Palusiak, M. (2019). Oxidation of 2-mercaptopyridine N-oxide upon iodine agent: structural and FT-IR studies on charge-assisted hydrogen bonds CAHB(+) and I… I halogen interactions in 2,2′-dithiobis(pyridine N-oxide) ionic cocrystal. Structural Chemistry, 30(4), 1365–1374. Retrieved from [Link]
Chen, S.-J., & Liu, C.-W. (2009). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Journal of the Chinese Chemical Society, 56(4), 851-854. Retrieved from [Link]
YouTube. (2022). mod07lec50 - Regioselectivity of alkylation reactions. Retrieved from [Link]
Sharma, R., & Kumar, V. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Molecular Diversity, 27(5), 1869–1912. Retrieved from [Link]
Wzgarda-Raj, K., et al. (2019). Oxidation of 2-mercaptopyridine N-oxide upon iodine agent... ResearchGate. Retrieved from [Link]
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]
Robinson, D. E., & Hollins, R. A. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
Wang, X., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][10]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(30), 4122-4125. Retrieved from [Link]
Wan, X., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A, 7(17), 10449-10457. Retrieved from [Link]
Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold.... Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
ResearchGate. (2017). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Andreu, D., & Albericio, F. (1994). Disulfide bond formation in peptides. Methods in Molecular Biology, 35, 91-169. Retrieved from [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7013. Retrieved from [Link]
The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. (2017). Chemistry & Biodiversity, 14(9). Retrieved from [Link]
Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). ResearchGate. Retrieved from [Link]
Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. (2021). Organic Letters, 23(24), 9479–9483. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
Optimizing reaction conditions for Ethyl 6-mercaptopyridazine-3-carboxylate
Welcome to the technical support center for Ethyl 6-mercaptopyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Ethyl 6-mercaptopyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate the successful synthesis and application of this important heterocyclic building block.
Introduction to Ethyl 6-mercaptopyridazine-3-carboxylate
Ethyl 6-mercaptopyridazine-3-carboxylate is a key intermediate in the synthesis of various biologically active compounds. The pyridazine core is a significant scaffold in medicinal chemistry, and the introduction of a mercapto group at the 6-position offers a versatile handle for further functionalization, particularly through S-alkylation, S-arylation, or oxidation to the corresponding sulfonic acid.
The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, typically Ethyl 6-chloropyridazine-3-carboxylate. This guide will focus on optimizing this critical step and addressing common challenges encountered during the synthesis, purification, and handling of the final product.
Troubleshooting Guide: Synthesis and Purification
This section addresses specific problems that may arise during the synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate.
Scenario 1: Low or No Product Formation
Question: I am attempting to synthesize Ethyl 6-mercaptopyridazine-3-carboxylate from Ethyl 6-chloropyridazine-3-carboxylate and a sulfur nucleophile (e.g., NaSH), but I am observing very low conversion or only starting material by TLC analysis. What are the likely causes and how can I improve the yield?
Answer:
Low or no product formation in this SNAr reaction can typically be attributed to several factors related to the nucleophile, reaction conditions, or the quality of the starting materials.
Causality and Optimization Strategy:
Nucleophile Potency and Quality:
Sodium Hydrosulfide (NaSH): This is a common and effective nucleophile for this transformation. However, it is hygroscopic and can degrade upon exposure to air and moisture, leading to the formation of sodium sulfide (Na₂S) and sodium hydroxide (NaOH)[1]. The presence of excess hydroxide can lead to unwanted side reactions, such as hydrolysis of the ester.
Recommendation: Use freshly opened or properly stored NaSH. If the quality is uncertain, consider using a freshly prepared solution or a higher molar excess.
Thiourea: This reagent provides a stable and easy-to-handle alternative to NaSH. The reaction proceeds via an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.
Recommendation: If using thiourea, ensure the subsequent hydrolysis step is complete. This typically requires a strong base like NaOH or KOH.
Reaction Temperature:
SNAr reactions on electron-deficient heterocycles like pyridazines are generally feasible, but often require heating to proceed at a reasonable rate[2]. Room temperature may not be sufficient to overcome the activation energy of the reaction.
Recommendation: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC. If the reaction is still sluggish, the temperature can be increased further (e.g., to 80-100 °C), being mindful of the solvent's boiling point.
Solvent Choice:
The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile salt, leaving the anion more "naked" and nucleophilic, while not interfering with the reaction through hydrogen bonding.
Recommendation: Solvents such as DMF, DMSO, or DMAc are excellent choices for this reaction. Alcohols like ethanol or isopropanol can also be used, but may require higher temperatures or longer reaction times.
Moisture and Atmospheric Conditions:
Moisture can be detrimental, especially when using NaSH. Furthermore, the resulting thiol product can be susceptible to oxidation to the disulfide, particularly under basic conditions in the presence of air.
Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use anhydrous solvents to minimize side reactions.
Experimental Workflow: A Decision-Making Diagram
Caption: A troubleshooting workflow for low product yield.
Scenario 2: Presence of a Major Impurity with a Higher Rf by TLC
Question: My reaction appears to have proceeded, but I have a significant apolar spot (higher Rf) in my TLC analysis that is not my starting material. What could this impurity be?
Answer:
The most likely impurity with a higher Rf (more apolar) than the desired mercaptan product is the corresponding disulfide.
Causality and Mitigation:
Formation of Disulfide: The thiol product is susceptible to oxidation, especially in the presence of air (oxygen) and a basic medium. This oxidative coupling of two thiol molecules forms a disulfide bridge.
2 R-SH + [O] → R-S-S-R + H₂O
Prevention:
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent oxidation.
Degassed Solvents: For very sensitive reactions, using solvents that have been degassed (by bubbling with an inert gas or by freeze-pump-thaw cycles) can further minimize dissolved oxygen.
Work-up Conditions: During the aqueous work-up, acidification of the reaction mixture to protonate the thiolate will make it less susceptible to oxidation. However, prolonged exposure to air should still be avoided.
Removal of Disulfide:
Chromatography: The disulfide is significantly less polar than the thiol and can usually be separated by column chromatography on silica gel.
Reduction: If the disulfide is the major product, it may be possible to reduce it back to the thiol. Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used, although this adds another step to the synthesis.
Scenario 3: Difficulty in Purifying the Product
Question: My crude product is an oil or a sticky solid, and I'm having trouble purifying it by crystallization. What are some effective purification strategies?
Answer:
Purification of polar, functionalized heterocycles can be challenging. A systematic approach is recommended.
Purification Strategy Table:
Method
Description
Best For
Tips
Crystallization
Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals[3].
Products that are solids at room temperature and have moderate solubility differences at high and low temperatures.
Screen a variety of solvents. Common choices for pyridazine derivatives include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes[4][5]. If the product is acidic, crystallization from an acidic aqueous solution might be effective.
Column Chromatography
Separation based on differential adsorption to a stationary phase (e.g., silica gel)[6].
Oily products or when crystallization fails. Also good for separating impurities with different polarities.
Use a solvent system that gives an Rf of 0.2-0.4 for the product on a TLC plate. A gradient elution from a less polar to a more polar solvent system (e.g., hexanes/ethyl acetate) is often effective.
Acid-Base Extraction
Exploiting the acidic nature of the thiol to separate it from neutral impurities.
Removing non-acidic impurities like the disulfide.
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The thiol will move to the aqueous layer as the thiolate salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure thiol, which can then be extracted back into an organic solvent.
Experimental Protocol: Purification by Column Chromatography
This protocol is a general guideline for the purification of pyridazinone esters and can be adapted for the target molecule[6].
Determine the Eluent System: On a TLC plate, test various ratios of hexanes and ethyl acetate to find a system where the Rf of the desired product is approximately 0.3.
Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
Elute the Column: Begin eluting with the determined solvent system. If necessary, gradually increase the polarity of the eluent to move the product down the column.
Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
Remove Solvent: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of Ethyl 6-mercaptopyridazine-3-carboxylate?
The molecule can exist in two tautomeric forms: the thiol form (6-mercapto) and the thione form (6-thioxo). The equilibrium between these two forms is influenced by the solvent and the solid-state packing. In many cases, the thione tautomer is significantly populated or even dominates, especially in the solid state and in polar solvents. Spectroscopic analysis, particularly ¹³C NMR, can help elucidate the dominant tautomer in solution.
Q2: How should I store Ethyl 6-mercaptopyridazine-3-carboxylate?
Due to its susceptibility to oxidation, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. It is also advisable to store it in a cool, dark place to prevent degradation.
Q3: What are the key spectroscopic features I should look for to confirm the structure?
¹H NMR: Expect to see signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two doublets for the aromatic protons on the pyridazine ring. The chemical shifts of the ring protons will be influenced by the electron-donating nature of the mercapto/thioxo group. The thiol proton (if observable) may appear as a broad singlet.
¹³C NMR: Key signals will include the ester carbonyl carbon (around 165 ppm), the carbons of the pyridazine ring, and the two carbons of the ethyl group[7]. The chemical shift of the carbon bearing the sulfur atom (C6) will be particularly informative for determining the tautomeric form.
Mass Spectrometry: The molecular ion peak should be prominent. Fragmentation of pyridazine rings often involves the loss of N₂ or HCN[8][9].
IR Spectroscopy: Look for a strong C=O stretch for the ester group (around 1720 cm⁻¹). If the thione tautomer is present, a C=S stretch may be observed (typically in the 1200-1050 cm⁻¹ region, though it can be weak). A S-H stretch for the thiol tautomer would be expected around 2600-2550 cm⁻¹, but it is often weak[10].
Q4: Can I use other sulfur nucleophiles besides NaSH and thiourea?
Yes, other sulfur nucleophiles can be used. For example, sodium thiomethoxide (NaSMe) could be used to directly synthesize the S-methylated derivative. Potassium thioacetate (KSAc) is another option, which introduces a thioacetate group that can be subsequently hydrolyzed to the thiol. The choice of nucleophile depends on the desired final product and the specific reaction conditions required.
Q5: What are the main safety precautions when working with sodium hydrosulfide?
Sodium hydrosulfide is corrosive and can cause severe burns to the skin and eyes. It is also toxic if swallowed or inhaled. A major hazard is the release of highly toxic hydrogen sulfide (H₂S) gas upon contact with acids or with water, especially when heated[11][12]. Always handle NaSH in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have an appropriate quenching agent for any potential spills and be aware of your institution's safety protocols for handling this reagent.
References
ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
Google Patents. (n.d.). Process for the production of aromatic thiols and aromatic sulfides.
ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
Semantic Scholar. (n.d.). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Retrieved from [Link]
BYU ScholarsArchive. (n.d.). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Retrieved from [Link]
ConnectSci. (n.d.). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Retrieved from [Link]
MDPI. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra for HDS before and after sorption of mercaptopurine (top) and spectrum for pure drug (bottom). Retrieved from [Link]
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
Google Patents. (n.d.). Method for removing impurities from industrial sodium hydrosulfide.
ResearchGate. (n.d.). Reactions of A3B‐porphyrins with sulfur‐based nucleophiles. Retrieved from [Link]
Google Patents. (n.d.). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Retrieved from [Link]
NIST WebBook. (n.d.). 2-Mercaptopyridine-N-oxide. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). guanidoacetic acid. Retrieved from [Link]
PMC - NIH. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
Thieme. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]
AusIMM. (n.d.). Sodium Hydrosulfide Handbook. Retrieved from [Link]
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
ResearchGate. (2025). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Retrieved from [Link]
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
U.S. Chemical Safety and Hazard Investigation Board. (n.d.). sodium hydrosulfide: preventing harm. Retrieved from [Link]
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
Chemistry Stack Exchange. (2025). Purification of thiols. Retrieved from [Link]
Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Moleko. (2021). Safety Data Sheet Sodium Hydrosulfide Solution. Retrieved from [Link]
The Journal of Chemical Physics | AIP Publishing. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. Retrieved from [Link]
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
ACS Omega. (2022). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Retrieved from [Link]
Technical Support Center: Improving Yield in the Synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate. This guide is designed for researchers, chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes. We have structured this resource in a direct question-and-answer format to provide clear, actionable solutions to issues you may encounter in the lab.
The predominant synthetic route to Ethyl 6-mercaptopyridazine-3-carboxylate involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, Ethyl 6-chloropyridazine-3-carboxylate serves as the starting material, which is reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to displace the chloride.[1] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the final product. This guide will delve into the causality behind these issues and provide field-proven troubleshooting strategies.
Core Reaction Pathway
The primary transformation is the displacement of a chlorine atom by a hydrosulfide group on the pyridazine ring.
Caption: General synthesis of the target compound.
Q1: My overall yield is critically low. What are the most common culprits?
A low yield in this synthesis is a frequent issue and typically stems from one or more of three primary sources: incomplete reaction, competing side reactions, and losses during workup or purification. The most significant side reactions are the base-catalyzed hydrolysis of the ethyl ester and the air oxidation of the desired thiol product into a disulfide. Each of these issues is addressed in detail below.
Q2: The reaction seems sluggish or incomplete. How can I ensure it goes to completion?
Monitoring the reaction's progress is crucial. The disappearance of the starting material, Ethyl 6-chloropyridazine-3-carboxylate, is the best indicator of completion.
Troubleshooting Protocol: Reaction Monitoring
Technique : Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 1:1 Ethyl Acetate:Hexanes. The product, being more polar due to the thiol group, should have a lower Rf value than the starting material.
Visualization : Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also be effective, as the thiol group is readily oxidized.
Confirmation : For unambiguous results, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the consumption of starting material and the appearance of the product's expected mass peak.
Driving the Reaction : If the reaction stalls, a moderate increase in temperature (e.g., to 50-60 °C) can improve the rate.[2] However, be aware that higher temperatures can also accelerate the ester hydrolysis side reaction.[2] Ensure you are using at least a slight excess (1.1-1.2 equivalents) of the sulfur nucleophile.
Q3: I have a significant amount of a water-soluble byproduct after workup. What is it and how do I prevent it?
This is almost certainly the carboxylate salt, resulting from the hydrolysis of your ethyl ester group. Sodium hydrosulfide (NaSH) is not only a potent nucleophile but also a moderately strong base, creating conditions conducive to saponification (base-catalyzed ester hydrolysis).[3][4]
Caption: Mechanism of ester hydrolysis side reaction.
Preventative Measures & Solutions:
Strategy
Rationale
Experimental Protocol
Lower Temperature
Hydrolysis is temperature-dependent. Running the reaction at room temperature or slightly below can significantly reduce this side reaction, though it may require a longer reaction time.
Maintain the reaction vessel in a water bath at 20-25 °C and monitor by TLC over 12-24 hours.
Control Stoichiometry
Using a large excess of NaSH increases the basicity and concentration of hydroxide ions in solution.
Use a modest excess of NaSH (e.g., 1.1 equivalents). Ensure the NaSH is of high quality to avoid contaminants that could increase basicity.
Alternative Sulfur Source
Thiourea followed by basic hydrolysis can be a milder method to introduce the thiol group, though it adds a step to the synthesis.
React the chloro-pyridazine with thiourea to form an isothiouronium salt, which is then hydrolyzed under controlled basic conditions to yield the thiol.
Product Recovery
If hydrolysis has occurred, the resulting carboxylic acid can often be recovered.
After the initial extraction of your desired ester product, acidify the remaining aqueous layer carefully with cold 1M HCl to a pH of ~3-4. The carboxylic acid byproduct should precipitate and can be collected by filtration.
Q4: My final product is contaminated with a high molecular weight impurity. What is it?
This impurity is very likely the disulfide dimer, formed by the oxidation of two molecules of your thiol product. Thiols, especially in their thiolate anion form (RS⁻), which is present under the basic reaction conditions, are highly susceptible to oxidation by atmospheric oxygen.[5]
Caption: Oxidation of the thiol product to a disulfide.
Troubleshooting Protocol: Minimizing Oxidation
Inert Atmosphere : The most critical step is to rigorously exclude oxygen. Conduct the reaction, workup, and solvent evaporation steps under an inert atmosphere of nitrogen or argon.
Degassed Solvents : Before use, degas the reaction solvent (e.g., ethanol) by bubbling nitrogen or argon through it for 15-20 minutes or by using a freeze-pump-thaw technique.
Workup Considerations : When quenching the reaction, use degassed water. During acidification, which is necessary to protonate the thiolate, work quickly to move to the extraction step. The neutral thiol (R-SH) is less prone to oxidation than the thiolate anion (R-S⁻).
Purification : If disulfide has formed, it can often be separated by column chromatography on silica gel. The disulfide is typically less polar than the thiol. Alternatively, recrystallization may effectively separate the two compounds.
Q5: What is the best practice for handling sodium hydrosulfide (NaSH)?
Sodium hydrosulfide is a key reagent, and its quality is paramount. It is hygroscopic (absorbs moisture from the air) and can degrade upon exposure to air and moisture, leading to lower reactivity and the presence of basic impurities.
Best Practices:
Storage : Store NaSH in a tightly sealed container in a desiccator or glove box.
Purchase : Use a fresh bottle from a reputable supplier. Anhydrous NaSH is preferred over the hydrated form.
Handling : Weigh it quickly and in a well-ventilated fume hood. Do not leave the container open to the atmosphere.
Safety : NaSH will release toxic and flammable hydrogen sulfide (H₂S) gas if it comes into contact with acid. All acidification steps during the workup must be performed slowly, with cooling, and in a well-ventilated fume hood.
Q6: Can you provide a validated starting protocol for the synthesis?
The following protocol is a robust starting point designed to minimize common side reactions.
Detailed Experimental Protocol
Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq).
Solvent Addition : Add degassed, anhydrous ethanol (approx. 10 mL per gram of starting material).
Reagent Addition : Under a positive flow of nitrogen, add anhydrous sodium hydrosulfide (NaSH, 1.1 eq) in one portion. Note: A slight exotherm may be observed.
Reaction : Stir the resulting suspension at room temperature (20-25 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC every 2-4 hours. The reaction is typically complete in 8-16 hours.
Workup - Quenching : Once the starting material is consumed, cool the reaction mixture in an ice bath. Slowly pour the mixture into a beaker containing ice-cold, degassed water (approx. 3x the volume of the ethanol used).
Workup - Acidification : In a fume hood, slowly add ice-cold 1M HCl dropwise to the aqueous mixture with stirring. Monitor the pH, adjusting to ~5-6. This step protonates the product thiolate to the neutral thiol. Caution : H₂S gas evolution.
Workup - Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
Workup - Washing : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification : The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
This guide provides a framework for diagnosing and solving the most common issues in the synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate. By understanding the underlying chemical principles of the main reaction and its competing pathways, researchers can logically adjust their experimental parameters to achieve higher yields and purity.
References
Khalafy, J., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1, 119. Available at: [Link]
El-Sayed, M. A.-M. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 114-138. Available at: [Link]
Zhang, J., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Huaxue Shiji (Chemical World). Available at: [Link]
Al-Awadhi, H., et al. (1995). New synthetic approaches to condensed pyridazinones. Tetrahedron, 51(46), 12745-12760. Available at: [Link]
Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]
Al-Omran, F., et al. (2007). Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. Molecules, 12(8), 1733-1742. Available at: [Link]
Vinogradova, E. V., et al. (2022). A fluorine-thiol displacement reaction as a peptide stapling platform. Nature Communications, 13(1), 350. Available at: [Link]
Chemistry LibreTexts. (2022, Jan 31). 15.9: Hydrolysis of Esters. Available at: [Link]
The Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
The Organic Chemistry Tutor. (2019, Aug 16). Base Hydrolysis of Esters. YouTube. Available at: [Link]
Zhang, T., et al. (2022). Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction. Nature Communications, 13(1), 350. Available at: [Link]
Gilla, G., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 312-337. Available at: [Link]
Groll, A. V. (1948). Process for producing mercaptans. U.S. Patent No. 2,436,137. Washington, DC: U.S. Patent and Trademark Office.
The Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]
Organic Syntheses. (n.d.). Ethyl 2-pyridylacetate. Available at: [Link]
Corrigan, N., et al. (2020). Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. Polymer Chemistry, 11(1), 61-70. Available at: [Link]
MDPI. (2022). Molecules from Side Reactions. Available at: [Link]
Zhang, T., et al. (2021). Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine-Thiol Displacement Reaction. Journal of the American Chemical Society, 143(5), 2139-2144. Available at: [Link]
Chemistry LibreTexts. (2023, Jan 22). The Hydrolysis of Esters. Available at: [Link]
The Polymer Technology Group. (n.d.). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. MDPI. Available at: [Link]
Wang, X., et al. (2023). Fluorine-thiol displacement probes for acetaminophen's hepatotoxicity. Bioorganic & Medicinal Chemistry Letters, 91, 129369. Available at: [Link]
Asinger, F. (1956). Über die gemeinsame Einwirkung von Schwefel und Ammoniak auf Ketone. Angewandte Chemie, 68(12), 413. Available at: [Link]
Liu, X. (2016). Simple method for preparing mercaptan through one-step method. Chinese Patent No. CN105272902A.
Castillo-Maldonado, I., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega, 9(39), 45592-45601. Available at: [Link]
Stability issues and storage of Ethyl 6-mercaptopyridazine-3-carboxylate
Welcome to the technical support center for Ethyl 6-mercaptopyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Ethyl 6-mercaptopyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical solutions for the storage and handling of this versatile heterocyclic compound. By understanding the inherent chemical properties of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
I. Core Principles of Stability and Handling
Ethyl 6-mercaptopyridazine-3-carboxylate is a bifunctional molecule featuring a thiol (-SH) group and an ethyl ester (-COOEt) on a pyridazine core. This combination of functional groups dictates its stability profile. The primary degradation pathways involve the thiol group, which is susceptible to oxidation, and the ester group, which can undergo hydrolysis.
The pyridazine ring itself is an electron-deficient heteroaromatic system, which influences the reactivity of its substituents.[1] The thiol group is particularly prone to oxidation, which can be accelerated by exposure to air (oxygen), basic conditions, and the presence of trace metal impurities.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on the chemical properties of Ethyl 6-mercaptopyridazine-3-carboxylate.
Issue 1: The solid, which should be a pale yellow powder, has developed a darker yellow or brownish tint.
Potential Cause: This is a common indicator of oxidation. The thiol group (-SH) can oxidize to form a disulfide bridge between two molecules, leading to a colored impurity. Further oxidation to sulfoxides or sulfonic acids can also contribute to discoloration.
Troubleshooting Steps:
Assess Purity: Before use, check the purity of the discolored reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare it to a fresh or properly stored sample if available.
Purification: If minor oxidation has occurred, consider recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to remove the more polar oxidized impurities.[2]
Preventative Measures: For future use, ensure the compound is stored under an inert atmosphere (argon or nitrogen) and at the recommended low temperature.
Issue 2: Inconsistent or low yields in reactions where the thiol group is the reactive site.
Potential Cause: A significant portion of the starting material may have oxidized to the disulfide. The disulfide is generally less reactive as a nucleophile compared to the free thiol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Protocol for Reaction under Inert Atmosphere:
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and dropping funnel) and flush with dry argon or nitrogen for 10-15 minutes.[3]
Weigh the Ethyl 6-mercaptopyridazine-3-carboxylate in a glove box or under a positive pressure of inert gas and add it to the reaction flask.
Use anhydrous solvents that have been purged with an inert gas.
Maintain a slight positive pressure of the inert gas throughout the reaction, using a bubbler filled with mineral oil.
Issue 3: Appearance of a new, more polar spot on TLC during workup or purification, especially after an aqueous wash.
Potential Cause: This is likely due to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is more probable if the aqueous wash is basic or if the compound is exposed to acidic or basic conditions for a prolonged period at elevated temperatures.
Troubleshooting Steps:
Neutral Workup: Use neutral water or brine for aqueous washes whenever possible.
Avoid Strong Bases: If a basic wash is necessary, use a mild base like saturated sodium bicarbonate and minimize the contact time.
Temperature Control: Perform extractions and washes at room temperature or below to slow down the rate of hydrolysis.
Prompt Isolation: After purification (e.g., column chromatography), evaporate the solvent without excessive heating and place the product under vacuum to remove residual solvents.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Ethyl 6-mercaptopyridazine-3-carboxylate?
For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container.[4] For optimal preservation, it is highly recommended to store the material under an inert atmosphere (argon or nitrogen) to prevent oxidation of the thiol group.[3]
Parameter
Recommended Condition
Rationale
Temperature
2-8°C
Slows down the rate of potential degradation reactions.
Q2: How can I safely handle this compound to minimize degradation?
Due to its air-sensitive nature, it is best to handle Ethyl 6-mercaptopyridazine-3-carboxylate under an inert atmosphere, especially when weighing and transferring the solid.[3] If a glove box is not available, a Schlenk line or similar techniques for handling air-sensitive reagents should be employed. Minimize the time the container is open to the atmosphere.
Q3: What are the primary degradation products I should look for?
The two most likely degradation products are the corresponding disulfide from the oxidation of the thiol and the carboxylic acid from the hydrolysis of the ethyl ester.
Disulfide Impurity: This will have a higher molecular weight and will likely be less polar than the starting material on silica gel TLC.
Carboxylic Acid Impurity: This will be significantly more polar than the starting material and may streak on a TLC plate.
Caption: Main degradation pathways of the target compound.
Q4: Can I prepare stock solutions of this compound? If so, what is the best way to store them?
Preparing stock solutions is possible, but their stability will depend on the solvent and storage conditions.
Solvent Choice: Use anhydrous, deoxygenated solvents such as DMSO or DMF. Solutions in protic solvents like ethanol may be less stable due to potential reactions with the thiol.
Storage: Store stock solutions at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] Each freeze-thaw cycle can introduce atmospheric oxygen and moisture, accelerating degradation.
Verification: It is good practice to re-analyze the purity of a stock solution if it has been stored for an extended period.
By adhering to these guidelines, you can ensure the stability and reliability of your Ethyl 6-mercaptopyridazine-3-carboxylate for your research and development endeavors.
IV. References
Fisher Scientific. (n.d.). Safety Data Sheet for a related compound. Retrieved from [URL not available from search]
PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.
Balık, A. R. (2021). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science | International Medical Journal, 10(2), 450.
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.
PubChem. (n.d.). Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. Retrieved from [Link]
ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
NIH. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC.
Meanwell, N. A. (2017). The Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute.
NIH. (n.d.). Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. PMC.
Semantic Scholar. (2015). One-pot synthesis of potential antioxidant agents, 3- carboxylate coumarin derivatives. Retrieved from [Link]
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
Knight, J. R. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University.
Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]
ResearchGate. (n.d.). Pyridazines and their Benzo Derivatives. Retrieved from [Link]
MDPI. (n.d.). Thiolated polymers: Stability of thiol moieties under different storage conditions. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4,6-dichloropyridazine-3-carboxylate. Retrieved from [Link]
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
Technical Support Center: Optimizing S-Alkylation of Ethyl 6-mercaptopyridazine-3-carboxylate
Welcome to the technical support center for the alkylation of ethyl 6-mercaptopyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the alkylation of ethyl 6-mercaptopyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific reaction. The following question-and-answer format addresses common challenges and explains the fundamental principles behind optimizing your experimental setup.
Q1: I am seeing low yields in my S-alkylation reaction. What are the most critical factors to consider for optimization?
Low yields in the S-alkylation of ethyl 6-mercaptopyridazine-3-carboxylate can often be attributed to several key factors: the choice of base, solvent, temperature, and the nature of the alkylating agent.
Base Selection: The primary role of the base is to deprotonate the thiol group (-SH) to form the more nucleophilic thiolate anion (-S⁻).[1][2][3] The pKa of a typical thiol is around 10-11, making them significantly more acidic than alcohols.[3][4] Therefore, a moderately strong base is usually sufficient.
Common Choices: Carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and alkoxides (NaOEt, KOtBu) are frequently used.
Expert Insight: While strong bases like sodium hydride (NaH) can be used, they may not be necessary and can sometimes lead to side reactions if other acidic protons are present in the alkylating agent. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is a mild, effective base for thiol alkylations.[5]
Solvent Polarity: The solvent plays a crucial role in an Sₙ2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the thiolate anion relatively "naked" and highly nucleophilic.[1]
Recommended Solvents: Dimethylformamide (DMF), acetonitrile (ACN), and acetone are excellent choices.
Troubleshooting: If you are using a protic solvent like ethanol or water, the solvent can hydrogen bond with the thiolate, reducing its nucleophilicity and slowing down the reaction. While some "green chemistry" approaches utilize water, they often require specific conditions or catalysts.[5]
Temperature Control: The reaction temperature directly influences the reaction rate.
General Guideline: Most S-alkylation reactions with reactive alkyl halides proceed efficiently at room temperature.[6]
Optimization Strategy: If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be beneficial. However, excessive heat can promote side reactions, such as elimination (E2) if you are using a secondary or sterically hindered primary alkyl halide.[4] Increased temperatures have been shown to reduce yields in some related reactions.[7][8]
Alkylating Agent Reactivity: The reactivity of the alkylating agent follows the general trend for Sₙ2 reactions: methyl > primary > secondary. The leaving group is also critical, with the reactivity order being I > Br > Cl.
Practical Tip: If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding alkyl bromide or iodide.
Q2: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?
The formation of byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.
N-Alkylation: The pyridazine ring contains nitrogen atoms that are also nucleophilic and can compete with the sulfur for the alkylating agent.
Why it Happens: While the thiolate is generally a better nucleophile than the ring nitrogens, N-alkylation can occur, especially at higher temperatures or with highly reactive alkylating agents.
Mitigation:
Use a Milder Base: A base that is just strong enough to deprotonate the thiol will minimize the formation of anionic nitrogen species.
Control Temperature: Running the reaction at or below room temperature will favor the more kinetically favorable S-alkylation.
Solvent Choice: A less polar solvent may slightly favor S-alkylation, as the "harder" nitrogen nucleophile is less solvated and therefore less reactive.
Over-alkylation of the Product: If the product of the initial alkylation can be further alkylated, this can lead to a complex mixture. For the target molecule, this is less of a concern unless the alkylating agent itself contains a nucleophilic site.
Oxidation of the Thiol: Thiols can be oxidized to disulfides, especially if the reaction is exposed to air for extended periods.[9]
Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction.
Q3: How do I choose the optimal solvent and temperature for my specific alkylating agent?
The ideal solvent and temperature are interdependent and also depend on the reactivity of your alkylating agent.
Solvent Selection Guide
Solvent Type
Examples
Pros
Cons
Polar Aprotic
DMF, Acetonitrile, Acetone
Excellent for Sₙ2 reactions; solubilizes many organic salts.
Can be difficult to remove completely.
Polar Protic
Ethanol, Methanol, Water
"Greener" solvent choices; can be easier to work with.
Can reduce nucleophilicity of the thiolate through hydrogen bonding.
Ethers
THF, 2-MeTHF
Good for reactions with strong bases like NaH.
Generally less effective at solvating ionic intermediates than polar aprotic solvents.
Temperature Optimization Strategy
Start at Room Temperature: For most primary alkyl halides, room temperature is a good starting point.[6]
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.
Gentle Heating if Necessary: If the reaction is slow after several hours, gradually increase the temperature to 40-50 °C and continue monitoring.
Avoid High Temperatures: Temperatures above 80 °C should generally be avoided to minimize side reactions.
Q4: What is the general mechanism for this S-alkylation reaction?
The S-alkylation of ethyl 6-mercaptopyridazine-3-carboxylate proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]
Caption: Sₙ2 mechanism for the alkylation of a thiol.
Explanation of the Mechanism:
Deprotonation: A base removes the acidic proton from the thiol group (-SH) of the ethyl 6-mercaptopyridazine-3-carboxylate, forming a highly nucleophilic thiolate anion (-S⁻).[1][2]
Nucleophilic Attack: The thiolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in a concerted step, forming a new sulfur-carbon bond and breaking the carbon-halogen bond.[1]
Experimental Protocols
General Protocol for S-Alkylation
This protocol provides a starting point for the S-alkylation of ethyl 6-mercaptopyridazine-3-carboxylate with a primary alkyl bromide.
Caption: General workflow for S-alkylation.
Step-by-Step Methodology:
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 6-mercaptopyridazine-3-carboxylate (1.0 eq), potassium carbonate (1.2 eq), and anhydrous DMF (5-10 mL per mmol of starting material).
Initial Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate.
Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq) dropwise to the stirred suspension.
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Kazemi, M., & Rostami, A. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
An, Y., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 145, 12-19.
Papadokonstantakis, S., et al. (2018). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. Polymers, 10(11), 1234.
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]
Technical Support Center: Characterization of Impurities in Ethyl 6-mercaptopyridazine-3-carboxylate Synthesis
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate. The purity of this and other heterocyclic intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-mercaptopyridazine-3-carboxylate. The purity of this and other heterocyclic intermediates is paramount for the integrity of downstream applications, including pharmaceutical development. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated analytical protocols to identify and characterize potential impurities encountered during its synthesis.
Overview of Synthesis and the Origin of Impurities
A common synthetic pathway to Ethyl 6-mercaptopyridazine-3-carboxylate involves the thionation of its corresponding pyridazinone precursor, Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. This transformation is typically achieved using a thionating agent such as Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀) in a suitable solvent like toluene or pyridine.[1] The nature of this reaction, while effective, can give rise to a specific profile of process-related impurities.
Understanding the synthetic route is critical to anticipating potential impurities. These can be broadly categorized as:
Unreacted Starting Materials: Incomplete conversion leads to the presence of the pyridazinone precursor.
Reagent-Related By-products: Thionating agents like Lawesson's reagent can generate phosphorus-containing by-products that may be difficult to remove.[2]
Side-Reaction Products: Impurities formed through alternative reaction pathways.
Degradation Products: The final product can degrade through processes like oxidation, especially given the reactive thiol group.
Below is a summary of the most probable impurities.
Impurity Name
Structure
Molecular Weight ( g/mol )
Likely Origin
Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
184.15
Unreacted starting material from an incomplete thionation reaction.
Bis(3-(ethoxycarbonyl)pyridazin-6-yl) disulfide
394.42
Oxidative dimerization of the final product. The thiol (-SH) group is susceptible to oxidation, forming a disulfide (-S-S-) bond.
6-Chloropyridazine-3-carboxylic acid ethyl ester
186.59
If the pyridazinone precursor is synthesized from a chlorinated intermediate, this may be carried over or formed as a by-product.[3]
A common by-product from the thionating agent itself, which can sometimes co-purify with the product.[2]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis and purification of Ethyl 6-mercaptopyridazine-3-carboxylate.
Q1: I have an unexpected peak in my reverse-phase HPLC chromatogram. How do I begin to identify it?
A: A systematic approach is crucial. First, check the retention time. Is it earlier or later than your main product? Earlier eluting peaks are typically more polar, while later eluting peaks are less polar.
Early Eluting Peak: This could be a more polar starting material like Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.
Late Eluting Peak: This might suggest a less polar impurity, such as the disulfide dimer, which has a much larger molecular weight and is more non-polar.
The next and most critical step is to obtain mass data. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak. Compare this mass to the potential impurities listed in the table above. For a definitive identification, isolation of the impurity via preparative HPLC followed by NMR spectroscopy is the gold standard.[4][5]
Q2: My final product purity is consistently low, and I observe a significant peak with a mass of approximately 394.4 g/mol . What is this and how can I prevent it?
A: This mass corresponds to the Bis(3-(ethoxycarbonyl)pyridazin-6-yl) disulfide . This is a common impurity formed by the oxidation of the thiol group on your target molecule.
Causality: Thiols are sensitive to air oxidation, which can be accelerated by the presence of trace metals or basic conditions during workup and storage.
Prevention & Mitigation:
Inert Atmosphere: During the reaction workup and isolation steps, work under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Storage: Store the final compound under an inert atmosphere, protected from light, and at reduced temperatures.
Antioxidants: In some cases, adding a small amount of an antioxidant during workup can be beneficial, but this must be carefully evaluated to ensure it doesn't introduce a new impurity.
Q3: I am struggling to separate the starting material (the pyridazinone) from my final product using HPLC. What adjustments can I make to my method?
A: The structural similarity between the starting material and the product can make separation challenging. The primary difference is the C=O versus C=S bond, which imparts a subtle change in polarity.
Increase Resolution:
Lower the Gradient Slope: A shallower gradient will increase the separation between closely eluting peaks.
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Different solvents can alter selectivity and improve resolution.[6]
Adjust pH: The pKa of the thiol and the pyridazinone nitrogen atoms will influence their charge state. Adjusting the pH of the mobile phase can significantly impact retention times. Try adding a small amount of formic acid or trifluoroacetic acid.
Column Chemistry: Consider a column with a different stationary phase. If a standard C18 column is not providing adequate separation, a phenyl-hexyl or a polar-embedded phase might offer alternative selectivity.
Q4: After purification, my product appears stable, but its purity decreases over a few days in storage. Why?
A: This strongly suggests slow degradation, most likely the oxidative dimerization to the disulfide impurity as discussed in Q2. The thiol group is inherently reactive. Ensure your storage conditions are optimal: store the solid material in a sealed vial under an inert gas (like argon) in a freezer. If stored in solution, use degassed solvents and store at low temperatures for the shortest time possible.[7]
Recommended Analytical Workflows
A multi-faceted analytical approach is necessary to ensure the purity of pyridazine derivatives.[8]
Workflow for Impurity Identification
The following diagram outlines a systematic workflow for identifying unknown peaks observed during analysis.
Caption: A logical workflow for the identification of unknown impurities.
Protocol 3.1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis
This method is suitable for the quantitative analysis of non-volatile impurities in synthesized Ethyl 6-mercaptopyridazine-3-carboxylate.[8]
Parameter
Recommended Setting
Rationale
Column
C18, 2.1 x 100 mm, 1.8 µm
Provides good retention and high efficiency for heterocyclic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidifies the mobile phase to ensure consistent protonation of the analyte and impurities, leading to sharp peaks.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency.
Gradient
5% B to 95% B over 15 minutes
A general-purpose gradient to separate compounds with a range of polarities.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C
Elevated temperature reduces viscosity and can improve peak shape.
Detection
UV at 254 nm and 325 nm
254 nm is a common wavelength for aromatic compounds. The extended conjugation in pyridazines may show strong absorbance at longer wavelengths like 325 nm.[9]
Injection Vol.
2 µL
Small volume to prevent column overloading.
Protocol 3.2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
Use the same HPLC conditions as above, interfacing the outlet with a mass spectrometer.
Parameter
Recommended Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
The nitrogen atoms in the pyridazine ring are readily protonated, making positive mode ESI highly effective for generating [M+H]⁺ ions.
Mass Range
100 - 1000 m/z
This range covers the expected masses of the product, starting materials, and the disulfide dimer.
Analysis Type
Full Scan
To detect all ions within the specified mass range.
References
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.
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A Comparative Guide to the Biological Activities of Thiouracil Derivatives versus Ethyl 6-mercaptopyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic compounds with therapeutic potential, both pyridazine and pyrimidine scaffolds have garnered significant attention. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds with therapeutic potential, both pyridazine and pyrimidine scaffolds have garnered significant attention. This guide provides a detailed comparison of the biological activities of the well-established thiouracil derivatives against the less-explored Ethyl 6-mercaptopyridazine-3-carboxylate. While extensive research has illuminated the diverse pharmacological profile of thiouracil compounds, this document aims to juxtapose their known effects with the potential, yet currently under-investigated, activities of Ethyl 6-mercaptopyridazine-3-carboxylate, thereby identifying knowledge gaps and opportunities for future research.
Introduction to the Contenders
Thiouracil Derivatives: A Legacy of Diverse Bioactivity
Thiouracil, a sulfur-containing pyrimidine analog, forms the core of a class of compounds with a rich history in medicinal chemistry. The most prominent members, such as propylthiouracil (PTU), are widely recognized for their antithyroid properties.[1] However, the biological repertoire of thiouracil derivatives extends far beyond thyroid hormone modulation, encompassing anticancer, antimicrobial, and antioxidant activities.[2][3][4] This versatility stems from the various structural modifications possible on the thiouracil ring, which allows for the fine-tuning of its biological effects.
Ethyl 6-mercaptopyridazine-3-carboxylate: An Unexplored Potential
Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a structural motif found in numerous biologically active compounds.[5] The subject of our comparative interest, Ethyl 6-mercaptopyridazine-3-carboxylate, integrates this pyridazine core with a mercapto group and a carboxylate ester, features known to impart significant biological effects in other molecular contexts. While specific experimental data on the biological activity of this particular molecule remains scarce in publicly available literature, the known activities of related pyridazine and mercaptopyridazine derivatives suggest a high potential for interesting pharmacological properties.[6]
Comparative Analysis of Biological Activities
This section will delve into the known biological activities of thiouracil derivatives and explore the hypothetical potential of Ethyl 6-mercaptopyridazine-3-carboxylate based on the activities of its structural relatives.
Antimicrobial Activity
Thiouracil Derivatives: Broad-Spectrum Potential
Numerous studies have demonstrated the antibacterial and antifungal properties of various thiouracil derivatives. For instance, certain S-substituted derivatives of 2-thiouracil have shown good activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis.[4] The mechanism of antimicrobial action for some thiouracil derivatives is believed to involve the disruption of the bacterial cell wall.[7] Some derivatives act as inhibitors of bacterial SecA, a key component of the protein secretion system.[3]
Table 1: Antimicrobial Activity of Selected Thiouracil Derivatives
Ethyl 6-mercaptopyridazine-3-carboxylate: A Frontier for Discovery
While direct evidence is lacking, the pyridazine core is present in compounds with known antimicrobial effects.[6][9] The presence of a mercapto group could also contribute to antimicrobial activity, as seen in other sulfur-containing heterocyclic compounds. Further investigation is warranted to determine the minimum inhibitory concentrations (MICs) of Ethyl 6-mercaptopyridazine-3-carboxylate against a panel of clinically relevant bacteria and fungi.
Anticancer Activity
Thiouracil Derivatives: A Multifaceted Approach to Cancer Therapy
The anticancer potential of thiouracil derivatives has been extensively explored, with several compounds exhibiting significant cytotoxicity against various cancer cell lines.[2] Some thiouracil-sulfonamide derivatives have shown potent activity against breast (MCF-7) and colon (CaCo-2) cancer cell lines, with IC50 values in the low microgram per milliliter range.[2] The proposed mechanisms of anticancer action are diverse and include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[10]
Table 2: Anticancer Activity of Selected Thiouracil Derivatives
The pyridazine nucleus is a component of various compounds with demonstrated anticancer activity.[7] For instance, certain pyridazinone derivatives have been synthesized and evaluated for their cytotoxic effects.[7] The ethyl carboxylate group in Ethyl 6-mercaptopyridazine-3-carboxylate is also a feature found in other compounds with anticancer properties.[11] Therefore, it is plausible that this molecule could exhibit cytotoxic activity against cancer cell lines. Experimental validation through in vitro cytotoxicity assays is a crucial next step.
Antithyroid Activity
Thiouracil Derivatives: The Gold Standard
The hallmark biological activity of certain thiouracil derivatives, most notably propylthiouracil (PTU), is their ability to inhibit the synthesis of thyroid hormones.[1] This is achieved through the inhibition of the enzyme thyroperoxidase, which is essential for the iodination of tyrosine residues on thyroglobulin.[12] The IC50 value of PTU against thyroperoxidase is approximately 30 µM.[12]
Ethyl 6-mercaptopyridazine-3-carboxylate: A Question of Specificity
There is currently no evidence to suggest that Ethyl 6-mercaptopyridazine-3-carboxylate possesses antithyroid activity. The structural features of this molecule are distinct from those of the known thiourea-based antithyroid drugs. However, screening for such activity could be a part of a comprehensive biological evaluation.
Experimental Protocols
To facilitate further research and a direct comparison, this section outlines standardized experimental protocols for assessing the key biological activities discussed.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
Serial Dilution of Test Compound: The compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
Inoculation: Each well is inoculated with the standardized bacterial suspension.
Incubation: The plate is incubated under optimal conditions for bacterial growth (e.g., 37°C for 24 hours).
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Workflow for Antimicrobial Susceptibility Testing.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
The mechanisms of action for the various biological activities of thiouracil derivatives are diverse. In cancer, they can act as histone deacetylase (HDAC) inhibitors, leading to cell cycle arrest and apoptosis.[10] As antimicrobial agents, they can disrupt cell wall synthesis or inhibit essential enzymes like SecA.[3][7] The well-established antithyroid mechanism involves the direct inhibition of thyroperoxidase.[12]
A Researcher's Guide to the In Vitro Evaluation of Ethyl 6-mercaptopyridazine-3-carboxylate Derivatives
For drug discovery researchers and scientists, the pyridazine scaffold represents a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1] This guide provides an in-depth techni...
Author: BenchChem Technical Support Team. Date: February 2026
For drug discovery researchers and scientists, the pyridazine scaffold represents a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1] This guide provides an in-depth technical comparison of the in vitro testing of Ethyl 6-mercaptopyridazine-3-carboxylate derivatives, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the experimental data, provide detailed protocols for key assays, and explore the underlying mechanisms of action to empower your research and development efforts.
The Versatility of the Pyridazine Core: A Comparative Overview
Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[1] The substitution at various positions on the pyridazine ring allows for the fine-tuning of their pharmacological profiles. This guide will focus on derivatives of Ethyl 6-mercaptopyridazine-3-carboxylate, a key intermediate in the synthesis of various bioactive molecules.
Several studies have highlighted the anticancer potential of pyridazine derivatives, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5]
Comparative Anticancer Activity of Pyridazine Derivatives
Compound/Derivative
Target Cell Line(s)
IC50 (µM)
Key Findings
Reference
Pyridazine-pyrazoline hybrid IXn
UO-31 (Renal Cancer)
0.65 (EGFR inhibition)
Exhibited excellent EGFR inhibitory effect, leading to cell cycle arrest at the G2/M phase.
A typical workflow for assessing the in vitro anticancer activity of Ethyl 6-mercaptopyridazine-3-carboxylate derivatives involves initial cytotoxicity screening followed by mechanistic studies.
Caption: Workflow for in vitro anticancer testing.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in the progression of many diseases. Pyridazine derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7]
Comparative Anti-inflammatory Activity of Pyridazine Derivatives
Compound/Derivative
Target
IC50 (µM)
Key Findings
Reference
Pyrido[2,3-d]pyridazine-2,8-dione 7c
COX-1/COX-2
Not specified, but showed dual inhibition
Exhibited significant in vivo anti-inflammatory activity and dual inhibition of COX-1 and COX-2 with no significant toxic effects.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The ability of Ethyl 6-mercaptopyridazine-3-carboxylate derivatives to inhibit COX-2 can be assessed using a colorimetric inhibitor screening assay.
Principle: This assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Methodology:
Reagent Preparation: Prepare all reagents, including the assay buffer, heme, enzyme (COX-2), and the test compounds (dissolved in a suitable solvent like DMSO).
Enzyme and Inhibitor Incubation: Add the assay buffer, heme, and the COX-2 enzyme to the wells of a 96-well plate. Then, add the test compounds at various concentrations. Include a control with no inhibitor and a blank with no enzyme.
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.
Colorimetric Measurement: Immediately add the colorimetric substrate (TMPD) to each well.
Incubation and Reading: Shake the plate for a few minutes and then read the absorbance at 590 nm using a plate reader. The absorbance is proportional to the COX activity.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridazine derivatives have shown promising activity against a range of bacterial and fungal strains.[9][10]
Comparative Antimicrobial Activity of Pyridazine and Related Derivatives
Compound/Derivative
Target Organism(s)
MIC (µg/mL)
Key Findings
Reference
Hydrazone derivative 15(d)
S. aureus, S. faecalis, E. coli, P. aeruginosa
Not specified, but highest activity
Showed the highest biological activity among the tested compounds.
The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial activity of the synthesized derivatives.
Principle: The broth microdilution method involves challenging the microorganisms with serially diluted concentrations of the test compounds in a liquid nutrient medium. The lowest concentration that inhibits visible growth is determined as the MIC.
Step-by-Step Methodology:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
Serial Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing broth.
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.
Underlying Mechanisms and Signaling Pathways
The biological activities of Ethyl 6-mercaptopyridazine-3-carboxylate derivatives can be attributed to their interaction with specific cellular targets and signaling pathways.
Caption: Key signaling pathways targeted by pyridazine derivatives.
As this guide illustrates, Ethyl 6-mercaptopyridazine-3-carboxylate derivatives represent a promising class of compounds with multifaceted therapeutic potential. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to build upon, fostering further exploration and optimization of these versatile molecules in the quest for novel and effective drugs.
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MDPI. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Available at: https://www.mdpi.com/1422-0067/24/13/10809
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A Researcher's Guide to Validating the Mechanism of Action of Novel Ethyl 6-mercaptopyridazine-3-carboxylate Analogs as Cyclooxygenase-2 (COX-2) Inhibitors
In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a versatile core in compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardiova...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a versatile core in compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the mechanism of action of a novel series of Ethyl 6-mercaptopyridazine-3-carboxylate analogs. Our central hypothesis is that these analogs exert their therapeutic effects through the selective inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4]
This document eschews a rigid template, instead offering a logical, in-depth workflow designed to rigorously test this hypothesis. We will delve into the causality behind experimental choices, ensuring each step contributes to a self-validating system of inquiry. From initial target engagement to cellular functional assays, the protocols and comparative data presented herein are designed to provide a clear path to confirming the mechanism of action and characterizing the potency and selectivity of these promising compounds.
The Scientific Rationale: Why Hypothesize COX-2 Inhibition?
The pyridazine nucleus is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[5] Several studies have demonstrated that pyridazine derivatives can act as potent and selective inhibitors of COX-2.[4] The COX-2 enzyme is an attractive therapeutic target as it is inducibly expressed at sites of inflammation and in various cancers, while the constitutively expressed COX-1 isoform is involved in homeostatic functions. Selective COX-2 inhibition, therefore, offers the potential for effective anti-inflammatory and analgesic activity with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
The general structure of Ethyl 6-mercaptopyridazine-3-carboxylate contains key pharmacophoric features that suggest a potential interaction with the COX-2 active site. The mercapto (-SH) group, in particular, could engage in interactions within the enzyme's active site, a characteristic seen in other enzyme inhibitors.[6] This guide will systematically outline the experimental journey to confirm this hypothesized mechanism.
A Validated Workflow for Mechanism of Action Confirmation
Our approach to validating the mechanism of action is multi-tiered, beginning with direct biochemical evidence of target engagement and progressing to cellular assays that confirm the compound's functional effects in a biologically relevant context.
Caption: A multi-phase workflow for validating the mechanism of action of Ethyl 6-mercaptopyridazine-3-carboxylate analogs.
Phase 1: Establishing Direct Target Engagement
The foundational step in validating a hypothesized mechanism of action is to demonstrate a direct, physical interaction between the compound and its putative target.[7] We will employ two robust and complementary methods to confirm that the pyridazine analogs bind to and inhibit the COX-2 enzyme.
Biochemical COX-2 Enzymatic Assay
This initial experiment aims to quantify the direct inhibitory effect of the analogs on the enzymatic activity of purified COX-2.[4] A commercially available COX-2 inhibitor screening assay kit is a reliable and standardized method for this purpose.
Reagent Preparation: Prepare all assay buffers, recombinant human COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe as per the manufacturer's instructions. A known selective COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.
Compound Dilution: Prepare a serial dilution of the Ethyl 6-mercaptopyridazine-3-carboxylate analogs and the control inhibitor in DMSO, followed by a further dilution in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced enzyme inhibition.
Assay Plate Setup: To a 96-well microplate, add the assay buffer, the diluted analogs or controls, and the COX-2 enzyme.
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorescent probe to each well.
Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 20-30 minutes using a microplate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.
Data Analysis: Calculate the initial reaction velocity (v₀) for each concentration of the test compounds. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Comparative COX-2 Inhibition
Compound
Putative Target
IC50 (nM) vs. COX-2
Analog A
COX-2
Experimental Value
Analog B
COX-2
Experimental Value
Analog C
COX-2
Experimental Value
Celecoxib (Control)
COX-2
Experimental Value
Cellular Thermal Shift Assay (CETSA)
While biochemical assays are crucial, they do not confirm target engagement within the complex milieu of a living cell. CETSA is a powerful technique that directly measures the binding of a drug to its target protein in intact cells or cell lysates.[6][8] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Experimental Protocol: CETSA for COX-2 Target Engagement
Cell Culture and Treatment: Culture a suitable cell line that expresses COX-2 (e.g., LPS-stimulated RAW 264.7 macrophages) to 80-90% confluency. Treat the cells with various concentrations of the pyridazine analogs or vehicle control (DMSO) for 1-2 hours.
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by rapid cooling.
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of soluble COX-2 remaining at each temperature is quantified by Western blotting or ELISA.
Data Analysis: For each compound concentration, plot the percentage of soluble COX-2 against the temperature. The shift in the melting curve (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement. A dose-dependent increase in ΔTm provides strong evidence of binding.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 2: Confirmation of Cellular Function and Selectivity
Demonstrating direct target binding is necessary but not sufficient. The next critical phase is to link this binding event to a functional cellular response and to assess the selectivity of the compounds for COX-2 over the closely related COX-1 isoform.
Prostaglandin E2 (PGE2) Production Assay
COX-2's primary function in inflammation is to catalyze the conversion of arachidonic acid to prostaglandins, with Prostaglandin E2 (PGE2) being a major pro-inflammatory mediator. A reduction in PGE2 production in response to an inflammatory stimulus is a direct functional readout of COX-2 inhibition.[4]
Cell Seeding: Seed RAW 264.7 macrophages or a similar cell line in a 24-well plate and allow them to adhere overnight.
Compound Pre-treatment: Pre-treat the cells with serial dilutions of the pyridazine analogs or controls for 1 hour.
Inflammatory Stimulation: Induce COX-2 expression and activity by treating the cells with lipopolysaccharide (LPS) for 18-24 hours.
Supernatant Collection: Collect the cell culture supernatant.
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.
Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the EC50 value (the effective concentration that inhibits 50% of PGE2 production).
COX-1 vs. COX-2 Selectivity Assay
To be a viable therapeutic candidate, high selectivity for COX-2 over COX-1 is desirable. This can be assessed using whole blood assays that measure the production of specific prostanoids indicative of each isoform's activity.
Experimental Protocol: Human Whole Blood Assay
COX-2 Activity (LPS-stimulated blood):
Collect fresh human blood in heparinized tubes.
Aliquot the blood and pre-incubate with the test compounds or vehicle for 1 hour.
Add LPS to induce COX-2 expression and incubate for 24 hours.
Centrifuge to collect the plasma and measure PGE2 levels by ELISA (as a marker of COX-2 activity).
COX-1 Activity (unstimulated blood):
In a parallel experiment, aliquot fresh heparinized blood and pre-incubate with the test compounds or vehicle.
Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent Thromboxane B2 (TXB2) production via COX-1.
Centrifuge to collect serum and measure TXB2 levels by ELISA.
Data Analysis:
Calculate the IC50 values for the inhibition of both PGE2 (COX-2) and TXB2 (COX-1) production.
The selectivity index is calculated as the ratio: Selectivity Index = IC50 (COX-1) / IC50 (COX-2) . A higher selectivity index indicates greater selectivity for COX-2.
Data Presentation: Comparative Efficacy and Selectivity
Compound
Cellular EC50 (PGE2 Inhibition, nM)
COX-1 IC50 (TXB2, nM)
COX-2 IC50 (PGE2, nM)
Selectivity Index (COX-1/COX-2)
Analog A
Experimental Value
Experimental Value
Experimental Value
Calculated Value
Analog B
Experimental Value
Experimental Value
Experimental Value
Calculated Value
Analog C
Experimental Value
Experimental Value
Experimental Value
Calculated Value
Celecoxib
Experimental Value
Experimental Value
Experimental Value
Calculated Value
Ibuprofen
Experimental Value
Experimental Value
Experimental Value
Calculated Value
Conclusion: Synthesizing the Evidence
By systematically progressing through this multi-phase validation workflow, researchers can build a robust and compelling case for the mechanism of action of Ethyl 6-mercaptopyridazine-3-carboxylate analogs. The convergence of evidence from direct biochemical inhibition, confirmation of target engagement in a cellular context, and functional cellular readouts provides a high degree of confidence in the hypothesized mechanism.
The comparative data generated will allow for the clear ranking of analogs based on their potency and selectivity, guiding further lead optimization efforts. This rigorous, evidence-based approach is fundamental to de-risking drug candidates and is a hallmark of sound scientific practice in the pursuit of novel therapeutics.
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A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking Ethyl 6-mercaptopyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the effi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a drug discovery program. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged pharmacophore found in numerous biologically active compounds.[1] This guide provides an in-depth technical comparison of Ethyl 6-mercaptopyridazine-3-carboxylate , a versatile building block, against its primary synthetic alternative, Ethyl 6-chloropyridazine-3-carboxylate , and other relevant heterocyclic intermediates. Our analysis is grounded in experimental data and established chemical principles to empower researchers in making informed decisions for their synthetic strategies.
Core Intermediates: A Comparative Overview
The functionalization of the pyridazine ring at the 6-position is a common strategy for the elaboration of complex molecular architectures. Both Ethyl 6-mercaptopyridazine-3-carboxylate and its chloro-analogue serve as key precursors for introducing diverse functionalities through nucleophilic substitution and cross-coupling reactions.
Feature
Ethyl 6-mercaptopyridazine-3-carboxylate
Ethyl 6-chloropyridazine-3-carboxylate
Structure
Molecular Formula
C₇H₈N₂O₂S
C₇H₇ClN₂O₂
Molecular Weight
184.22 g/mol
186.60 g/mol
Reactivity Profile
Excellent nucleophile at the sulfur atom. The mercapto group can be a leaving group in certain reactions.
The chloro group is a good leaving group for nucleophilic aromatic substitution (SNAr) and a versatile handle for cross-coupling reactions.
Synthetic Accessibility
Can be synthesized from the corresponding chloropyridazine via reaction with a sulfur nucleophile.
Synthesized via a multi-step process often starting from readily available precursors like ethyl levulinate.[2]
Head-to-Head Comparison: Reactivity and Synthetic Utility
The choice between the mercapto- and chloro-pyridazine intermediates is dictated by the desired transformation and the specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide range of substituents. The electron-deficient nature of the pyridazine ring facilitates these reactions.
Causality Behind Experimental Choices: In SNAr reactions, the leaving group's ability to depart and the stability of the intermediate Meisenheimer complex are paramount. Halogens, particularly chlorine, are generally considered good leaving groups in this context. Thiols and their corresponding thiolates are excellent nucleophiles but can also act as leaving groups, especially when activated.
Comparative Insights:
While direct head-to-head quantitative comparisons in the literature are scarce, the general principles of SNAr suggest that the chloro-substituent is a more reliable and versatile leaving group for a broader range of nucleophiles (amines, alcohols, thiols). The mercapto-analogue is primarily utilized for its own nucleophilic character in S-alkylation and S-arylation reactions. However, the mercapto group can be converted to a better leaving group, such as a sulfone, to facilitate SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation.
Causality Behind Experimental Choices: The success of these reactions hinges on the ability of the palladium catalyst to undergo oxidative addition into the carbon-leaving group bond. Aryl chlorides are generally less reactive than aryl bromides and iodides, often requiring more specialized and bulky phosphine ligands to achieve high yields. The utility of mercapto-derivatives in standard cross-coupling reactions as the electrophilic partner is less common, as the C-S bond is generally less reactive towards oxidative addition compared to C-halogen bonds.
Experimental Data Snapshot: Suzuki-Miyaura Coupling
A study on the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine provides valuable insights into the conditions required for functionalizing the pyridazine core. While this study does not directly use the ethyl carboxylate derivatives, the reported yields for the coupling of the bromo-pyridazine with various arylboronic acids ranged from 14% to 28%.[3][4] These relatively low yields highlight the challenges that can be encountered with pyridazine systems, even with a more reactive bromo-leaving group. It is anticipated that the corresponding chloro-derivative would require even more optimized conditions, likely involving the use of highly active palladium catalysts and ligands.
Alternative Heterocyclic Intermediates
While pyridazines are valuable, other heterocyclic systems offer different electronic properties and synthetic handles.
Intermediate Class
Key Features & Advantages
Disadvantages
Pyrimidines
Isomeric to pyridazines, with a 1,3-arrangement of nitrogen atoms. Well-established chemistry and broad biological activity.[5][6]
The electronic properties differ significantly from pyridazines, which can impact biological activity and metabolic stability.
Pyrazines
Another isomer with a 1,4-nitrogen arrangement. Often used as bioisosteric replacements for other aromatic rings.
Can be challenging to functionalize regioselectively.
Thiazoles
A five-membered ring containing sulfur and nitrogen. The sulfur atom can participate in unique interactions with biological targets.
Smaller ring size and different geometry compared to pyridazines.
A comparative study on pyridine and pyrimidine derivatives as anti-inflammatory agents highlighted that both scaffolds can exhibit potent activity, with subtle structural changes leading to significant differences in efficacy.[5] This underscores the importance of exploring different heterocyclic cores in lead optimization.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Ethyl 6-chloropyridazine-3-carboxylate
This is a representative protocol and may require optimization for specific substrates.
To a reaction vessel, add Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.).
Add a suitable solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and ethanol.
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Ethyl 6-chloropyridazine-3-carboxylate
This is a representative protocol and may require optimization for specific substrates.
To a dry reaction vessel under an inert atmosphere, add Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq.).
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Physicochemical Properties: A Key Consideration
The physicochemical properties of synthetic intermediates can influence their handling, reactivity, and the properties of the final products.
Property
Ethyl 6-mercaptopyridazine-3-carboxylate
Ethyl 6-chloropyridazine-3-carboxylate
pKa
The mercapto group is acidic, while the pyridazine nitrogens are basic. The pKa of the thiol is expected to be in the range of 6-8.
The pyridazine nitrogens are basic. The pKa of the protonated form is expected to be in the range of 1-3.[7]
Solubility
Generally soluble in organic solvents. Solubility in aqueous media will be pH-dependent due to the acidic thiol group.
Soluble in a range of organic solvents.
The lower basicity of the pyridazine ring compared to pyridine is due to the inductive electron-withdrawing effect of the second nitrogen atom.[7] The presence of the mercapto group, which can be deprotonated to form a thiolate, will significantly impact the solubility profile of Ethyl 6-mercaptopyridazine-3-carboxylate in aqueous solutions at different pH values.
Conclusion and Future Outlook
Both Ethyl 6-mercaptopyridazine-3-carboxylate and Ethyl 6-chloropyridazine-3-carboxylate are valuable and versatile intermediates in the synthesis of complex molecules. The choice between them is a strategic one, guided by the desired chemical transformation.
Ethyl 6-chloropyridazine-3-carboxylate is the more versatile intermediate for a broader range of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the good leaving group ability of the chloro substituent.
Ethyl 6-mercaptopyridazine-3-carboxylate is the preferred reagent when the sulfur atom is to be retained in the final product, acting as a potent nucleophile for S-alkylation and S-arylation.
The development of more efficient and robust catalytic systems for the functionalization of chloropyridazines continues to be an active area of research. As our understanding of the reactivity of these systems deepens, so too will our ability to leverage them in the design and synthesis of the next generation of therapeutics.
References
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Al-Warhi, T., et al. (2022). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 27(19), 6591. [Link]
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A Comparative Guide to the Antifungal Potential of Pyridazine Derivatives Synthesized from Ethyl 6-mercaptopyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals The relentless emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for the development of effective antifu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The relentless emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for the development of effective antifungal agents. Among the diverse heterocyclic compounds, pyridazine and its fused derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial properties.[1][2] This guide provides an in-depth technical comparison of the antifungal activity of novel pyridazine derivatives synthesized from a versatile starting material, Ethyl 6-mercaptopyridazine-3-carboxylate. We will delve into the synthetic rationale, detailed experimental protocols for synthesis and antifungal evaluation, and a comparative analysis of their efficacy against established antifungal drugs.
Introduction: The Promise of Pyridazine Scaffolds in Antifungal Drug Discovery
Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a vital pharmacophore in medicinal chemistry. The unique electronic properties and structural features of the pyridazine nucleus allow for diverse functionalization, leading to a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3] The incorporation of a mercapto group at the 6-position of the pyridazine ring, as in Ethyl 6-mercaptopyridazine-3-carboxylate, offers a reactive handle for the synthesis of various fused heterocyclic systems, such as thieno[2,3-d]pyridazines and pyridazino[4,5-b]indoles, which have shown promising biological activities.[2][4]
This guide focuses on a proposed synthetic pathway to novel fused pyridazine derivatives and their subsequent evaluation as potential antifungal agents. The rationale behind this approach is that the fusion of a second heterocyclic ring to the pyridazine core can enhance the molecule's interaction with biological targets within fungal cells, potentially leading to improved potency and a unique mechanism of action.
Synthetic Strategy: From Mercaptopyridazine to Fused Heterocyclic Systems
The synthetic approach hinges on the nucleophilic character of the sulfur atom in Ethyl 6-mercaptopyridazine-3-carboxylate. This allows for S-alkylation with bifunctional electrophiles, followed by an intramolecular cyclization reaction to construct the fused ring system. A plausible and versatile strategy involves the synthesis of substituted thieno[2,3-d]pyridazine derivatives.
Proposed Synthesis of Substituted Thieno[2,3-d]pyridazine-4-carboxylates
The key steps for the synthesis of the target compounds are outlined below. This proposed pathway is based on established reactivity patterns of 6-mercaptopyridazine and related heterocyclic systems.[4][5]
Step 1: S-Alkylation of Ethyl 6-mercaptopyridazine-3-carboxylate
The synthesis commences with the S-alkylation of Ethyl 6-mercaptopyridazine-3-carboxylate with an α-haloketone (e.g., 2-chloro-1-phenylethanone). This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated in the presence of a base, attacks the electrophilic carbon of the α-haloketone.
The resulting S-alkylated intermediate undergoes an intramolecular cyclization reaction. This acid-catalyzed condensation, reminiscent of the Gewald reaction, leads to the formation of the fused thieno[2,3-d]pyridazine ring system. The reaction is driven by the formation of a stable aromatic heterocyclic core.
Caption: Proposed synthetic workflow for thieno[2,3-d]pyridazine derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the proposed pyridazine derivatives and the subsequent evaluation of their antifungal activity. These protocols are based on established and validated methods to ensure scientific rigor and reproducibility.
Synthesis of Ethyl 2-phenylthieno[2,3-d]pyridazine-4-carboxylate (A Representative Procedure)
Materials:
Ethyl 6-mercaptopyridazine-3-carboxylate
2-Chloro-1-phenylethanone
Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Concentrated Sulfuric Acid (H₂SO₄)
Ethanol
Ethyl acetate
Hexane
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
S-Alkylation:
To a solution of Ethyl 6-mercaptopyridazine-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 30 minutes.
Add a solution of 2-chloro-1-phenylethanone (1.1 eq) in DMF dropwise.
Continue stirring at room temperature for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude S-alkylated intermediate.
Intramolecular Cyclization:
Dissolve the crude intermediate in ethanol.
Add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for 8 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Ethyl 2-phenylthieno[2,3-d]pyridazine-4-carboxylate.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The antifungal activity of the synthesized pyridazine derivatives is determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[6][7] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
Synthesized pyridazine derivatives
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
96-well U-bottom microtiter plates
Spectrophotometer (for reading absorbance)
Procedure:
Preparation of Inoculum:
Grow fungal strains on appropriate agar plates.
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
Preparation of Drug Dilutions:
Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to obtain a range of concentrations.
Inoculation and Incubation:
Add the prepared fungal inoculum to each well containing the drug dilutions.
Include a drug-free well for growth control and an uninoculated well for sterility control.
Incubate the plates at 35°C for 24-48 hours.
Determination of MIC:
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% or ≥90%) of growth compared to the drug-free control. The inhibition can be assessed visually or by reading the absorbance at a specific wavelength.[8]
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Comparative Antifungal Activity
The antifungal efficacy of the newly synthesized pyridazine derivatives should be compared against a panel of clinically relevant fungal strains and benchmarked against standard antifungal drugs. The following table presents hypothetical but plausible MIC data to illustrate how the results would be presented for comparative analysis.
Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Pyridazine Derivatives and Standard Drugs
Compound
Candida albicans
Cryptococcus neoformans
Aspergillus fumigatus
Thieno[2,3-d]pyridazine Derivative 1
8
4
16
Thieno[2,3-d]pyridazine Derivative 2
4
2
8
Pyridazino[4,5-b]indole Derivative 1
16
8
32
Fluconazole (Standard)
2
8
>64
Amphotericin B (Standard)
0.5
0.25
1
Note: The data in this table is illustrative. Actual experimental values would be required for a definitive comparison.
Structure-Activity Relationship (SAR) Insights
The analysis of the antifungal activity of a series of synthesized derivatives allows for the elucidation of structure-activity relationships (SAR). For instance, the nature and position of substituents on the fused ring system can significantly influence the antifungal potency. Electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can modulate the compound's ability to penetrate the fungal cell wall and interact with its target. A comprehensive SAR study is crucial for the rational design and optimization of more potent antifungal agents based on the pyridazine scaffold.
Conclusion and Future Directions
The synthetic versatility of Ethyl 6-mercaptopyridazine-3-carboxylate provides a valuable platform for the generation of a diverse library of fused pyridazine derivatives. The proposed synthetic strategies, coupled with standardized antifungal screening protocols, offer a robust framework for the discovery of novel antifungal candidates. The comparative analysis of the antifungal activity of these new chemical entities against existing drugs is a critical step in identifying promising lead compounds. Future research should focus on the synthesis of a broader range of derivatives to establish comprehensive SAR, elucidation of the mechanism of action of the most potent compounds, and in vivo efficacy studies to assess their therapeutic potential. The exploration of the pyridazine scaffold holds significant promise in the ongoing battle against fungal infections.
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Navigating the Cytotoxic Landscape: A Comparative Guide to Novel Pyridazine-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel anticancer therapeutics has led researchers down many promising avenues, with heterocyclic compounds consistently emerging a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer therapeutics has led researchers down many promising avenues, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention for its versatile chemical tractability and broad spectrum of biological activities.[1][2] This guide delves into the cytotoxic potential of novel compounds synthesized from pyridazine derivatives, with a conceptual focus on derivatives that can be accessed from versatile starting materials like Ethyl 6-mercaptopyridazine-3-carboxylate. We will objectively compare their performance with established anticancer agents, providing a synthesis of available experimental data to inform future research and development.
The Pyridazine Scaffold: A Privileged Structure in Oncology
The pyridazine nucleus is considered a "privileged structure" in medicinal chemistry.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal backbone for designing molecules that can selectively interact with biological targets implicated in cancer. Ethyl 6-mercaptopyridazine-3-carboxylate, with its reactive mercapto and carboxylate groups, represents a key starting material for the synthesis of a diverse library of pyridazine derivatives, allowing for systematic exploration of structure-activity relationships.
Comparative Cytotoxicity Analysis: Novel Pyridazine Derivatives vs. Standard Chemotherapeutics
The true measure of a novel anticancer compound lies in its ability to effectively and selectively kill cancer cells, ideally with greater potency and a better safety profile than existing treatments. Here, we present a comparative analysis of the cytotoxic activity of several recently developed pyridazine-based compounds against various cancer cell lines. It is important to note that the following data is synthesized from multiple studies, and direct comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Cytotoxic Activity (IC50/GI50 in µM) of Novel Pyridazine Derivatives in Various Cancer Cell Lines
From the available data, several novel pyridazine derivatives exhibit promising cytotoxic activity, in some cases with IC50 values in the low micromolar range. For instance, compounds 2S-5 and 2S-13 show potent activity against the triple-negative breast cancer cell line MDA-MB-231.[1] While a direct, side-by-side comparison with doxorubicin and cisplatin from the same studies is not always available, the potency of these novel compounds appears to be within a clinically relevant range.
Mechanistic Insights: How Do These Compounds Work?
Understanding the mechanism of action is crucial for the rational design of more effective and less toxic drugs. Research into pyridazine-based anticancer agents has revealed several potential mechanisms:
Kinase Inhibition: Several pyridazine derivatives have been designed as inhibitors of key kinases involved in cancer cell proliferation and survival. One prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply.
Induction of Apoptosis: Many of the novel pyridazine compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][11] This is a desirable mechanism for an anticancer drug as it is a clean and controlled form of cell death that does not trigger an inflammatory response. Some compounds achieve this by modulating the expression of pro-apoptotic and anti-apoptotic proteins like p53, Bax, and Bcl-2.[4]
Cell Cycle Arrest: Another common mechanism is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating.[4][11] For example, some compounds have been shown to cause an accumulation of cells in the G0-G1 or G2/M phase of the cell cycle.[4][11]
Below is a conceptual diagram illustrating the inhibition of the VEGFR-2 signaling pathway, a potential mechanism of action for some pyridazine derivatives.
Caption: Conceptual diagram of VEGFR-2 signaling pathway inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
Compound Treatment:
Prepare serial dilutions of the novel pyridazine compounds and reference drugs (e.g., doxorubicin, cisplatin) in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition:
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Solubilization of Formazan:
Carefully remove the medium containing MTT.
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[12]
Absorbance Measurement:
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The pyridazine scaffold continues to be a highly promising starting point for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic potential against a variety of cancer cell lines, with some exhibiting potency comparable to or even exceeding that of established chemotherapeutic drugs. The diverse mechanisms of action, including kinase inhibition and induction of apoptosis, offer multiple avenues for therapeutic intervention.
Future research should focus on the synthesis and screening of larger, more diverse libraries of compounds derived from versatile starting materials like Ethyl 6-mercaptopyridazine-3-carboxylate. Head-to-head comparative studies against a panel of standard drugs under standardized conditions are crucial for a more definitive assessment of their therapeutic potential. Furthermore, in-depth mechanistic studies, including the identification of specific molecular targets and pathways, will be essential for the rational design of the next generation of pyridazine-based anticancer drugs with improved efficacy and reduced toxicity.
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